Thioether-cyclized helix B peptide, CHBP
Description
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Properties
Molecular Formula |
C56H93N19O22S |
|---|---|
Molecular Weight |
1416.5 g/mol |
IUPAC Name |
3-[(5S,8S,11S,14S,17S,20S,23S,26S,29S,32S,35S,38R)-29-(2-amino-2-oxoethyl)-5,11-bis(3-amino-3-oxopropyl)-38-carbamoyl-17-(2-carboxyethyl)-20-[3-(diaminomethylideneamino)propyl]-32,35-bis(hydroxymethyl)-23-methyl-14,26-bis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxo-1-thia-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclononatriacont-8-yl]propanoic acid |
InChI |
InChI=1S/C56H93N19O22S/c1-24(2)17-32-52(94)72-34(19-40(59)80)53(95)73-35(20-76)54(96)74-36(21-77)55(97)75-37(44(60)86)22-98-23-41(81)65-28(8-12-38(57)78)47(89)68-30(10-14-42(82)83)49(91)67-29(9-13-39(58)79)50(92)71-33(18-25(3)4)51(93)69-31(11-15-43(84)85)48(90)66-27(7-6-16-63-56(61)62)46(88)64-26(5)45(87)70-32/h24-37,76-77H,6-23H2,1-5H3,(H2,57,78)(H2,58,79)(H2,59,80)(H2,60,86)(H,64,88)(H,65,81)(H,66,90)(H,67,91)(H,68,89)(H,69,93)(H,70,87)(H,71,92)(H,72,94)(H,73,95)(H,74,96)(H,75,97)(H,82,83)(H,84,85)(H4,61,62,63)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
KSNPRNVCPCWSPM-HIGYSMTCSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC(C)C)CCC(=O)N)CCC(=O)O)CCC(=O)N)C(=O)N)CO)CO)CC(=O)N)CC(C)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC(C)C)CCC(=O)N)CCC(=O)O)CCC(=O)N)C(=O)N)CO)CO)CC(=O)N)CC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Rise of the Ring: A Technical Guide to Thioether-Cyclized Helix B Peptides in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
The quest for therapeutic agents that can modulate historically "undruggable" targets has led to a surge of interest in macrocyclic peptides. Among these, thioether-cyclized peptides, particularly those designed to mimic helical protein secondary structures like the Helix B motif, have emerged as a promising class of molecules. Their constrained conformation offers a compelling combination of high target affinity, enhanced biological stability, and the ability to disrupt protein-protein interactions. This technical guide provides a comprehensive overview of the discovery, development, synthesis, and evaluation of thioether-cyclized helix B peptides, offering a valuable resource for researchers in the field.
Discovery and Rationale for Thioether Cyclization
The use of native peptides as therapeutics has been historically challenging due to their rapid degradation by proteases, poor membrane permeability, and lack of specific receptor binding. Cyclization is a key strategy to overcome these limitations by introducing conformational rigidity. Thioether linkages, in particular, offer a stable and synthetically accessible means of cyclization, providing an advantage over more labile disulfide bonds.
The Helix B motif is a common structural element in proteins and is often involved in critical protein-protein interactions. By designing peptides that mimic this helix and then cyclizing them with a thioether bridge, it is possible to create potent and selective inhibitors of these interactions. For instance, thioether-cyclized peptides incorporating the LXXLL nuclear receptor box motif have been successfully developed as inhibitors of estrogen receptor-coactivator interactions.
Quantitative Bioactivity Data
The development of thioether-cyclized peptides has yielded compounds with impressive biological activity. The following tables summarize key quantitative data from published studies.
Table 1: Inhibitory Activity of Thioether-Cyclized Peptides Targeting the Estrogen Receptor
| Peptide | Cyclization Moiety | Helical Character | Inhibition Constant (Ki) |
| Cystine-containing peptide | Disulfide | - | - |
| Cystathionine-containing peptide 3 | Thioether | Higher | 7 nM |
Table 2: Binding Affinity of Thioether-Cyclized Pentapeptides for the Grb2-SH2 Domain
| Peptide | Linkage | Dissociation Constant (Kd) |
| G1TE (Thioether analog) | Thioether | - |
| Cyclic peptide 15 | Thioether | 0.359 µM |
| Cyclic peptide 16 | Polyamide | 7.55 µM |
Experimental Protocols
The synthesis and evaluation of thioether-cyclized peptides involve a series of well-defined experimental procedures. The following sections provide detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of Linear Precursors
The Fmoc/tBu strategy is commonly employed for the synthesis of the linear peptide precursors on a solid support, such as 2-chlorotrityl (Cltr) resin.
Materials:
-
2-chlorotrityl (Cltr) resin
-
N-Fmoc protected amino acids
-
N,N'-diisopropylcarbodiimide (DIC)
-
1-hydroxybenzotriazole (HOBt)
-
N-methyl-2-pyrrolidone (NMP)
-
Piperidine in NMP (20%)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Protocol:
-
Swell the Cltr resin in DCM.
-
Couple the first Fmoc-protected amino acid to the resin using DIC and HOBt in NMP.
-
Wash the resin with NMP.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in NMP.
-
Wash the resin with NMP.
-
Couple the subsequent Fmoc-protected amino acids sequentially using DIC and HOBt in NMP.
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with NMP, DCM, and methanol, and then dry under vacuum.
Thioether Cyclization on Solid Support
Intramolecular S-alkylation is a common method for on-resin cyclization.
Protocol for Bromoacetylation and Cyclization:
-
Following linear peptide synthesis, bromoacetylate the N-terminal amino group of the resin-bound peptide.
-
Remove the side-chain protecting group of the cysteine residue (e.g., Mmt) using a mild acid solution (e.g., 1% TFA in DCM).
-
Induce intramolecular cyclization by adding a base such as N-methylmorpholine (NMM) in NMP.
-
Allow the reaction to proceed for a specified time (e.g., 2 hours) at room temperature.
-
Wash the resin thoroughly with NMP, DCM, and methanol.
Cleavage from Resin and Deprotection
The cyclized peptide is cleaved from the solid support and side-chain protecting groups are removed.
Cleavage Cocktail:
-
A common cleavage cocktail consists of TFA, TIS, and water in a ratio of 95:2.5:2.5.
Protocol:
-
Treat the resin with the cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Purification and Characterization
The crude peptide is purified and its identity and purity are confirmed.
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization:
-
Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS).
-
Assess the purity of the peptide by analytical RP-HPLC.
Visualizing Synthetic and Biological Pathways
Graphical representations of synthetic workflows and biological signaling pathways are crucial for understanding the complex relationships in drug discovery.
A Technical Guide to Carbamylated Erythropoietin (CHBP/CEPO): A Non-Erythropoietic Derivative for Tissue Protection
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erythropoietin (EPO), a well-known hematopoietic agent, has demonstrated significant tissue-protective capabilities in a variety of preclinical models of injury. However, its clinical application for non-anemic conditions is hampered by the risks associated with increased erythropoiesis, such as thromboembolic events and hypertension. Carbamylated Erythropoietin (CHBP or CEPO), a chemically modified derivative of EPO, has emerged as a promising therapeutic candidate that uncouples tissue protection from erythropoiesis. By carbamylating the lysine residues of EPO, its affinity for the homodimeric EPO receptor (EPOR) responsible for red blood cell production is virtually eliminated, while its potent cytoprotective effects are preserved. This guide provides an in-depth technical overview of CHBP, including its mechanism of action, preclinical efficacy data, experimental protocols for its evaluation, and considerations for its development as a tissue-protective agent.
The Science of Carbamylation: Dissociating Hematopoiesis from Tissue Protection
Carbamylated EPO is produced by a chemical reaction that modifies the primary amino groups on lysine residues and the N-terminus of the EPO molecule.[1] This modification prevents CHBP from effectively binding to and activating the classical homodimeric EPO receptor (EPOR)2, which is the signaling complex responsible for stimulating erythropoiesis.[2] Consequently, CHBP does not significantly impact hematocrit or red blood cell counts, even at high doses.[3][4]
The tissue-protective effects of both EPO and CHBP are mediated through a distinct, alternative receptor complex.[2] This receptor is a heterodimer composed of the EPO receptor (EPOR) and the common beta receptor (βcR or CD131), which is also a component of the receptors for granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin-3 (IL-3), and interleukin-5 (IL-5).[5] While native EPO has a low affinity for this heterodimeric receptor, CHBP appears to preferentially signal through it, initiating a cascade of intracellular events that lead to cytoprotection.[6]
Signaling Pathways in CHBP-Mediated Tissue Protection
The binding of CHBP to the EPOR/CD131 heterodimer activates downstream signaling pathways that are crucial for cell survival, anti-inflammatory responses, and anti-apoptotic effects. The primary signaling cascades implicated in CHBP's mechanism of action are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK) pathways.[7][8]
Upon CHBP binding, Janus kinase 2 (JAK2) associated with the intracellular domain of the receptor complex is activated, leading to the phosphorylation of key downstream targets. This initiates the PI3K/Akt and MAPK/ERK signaling cascades.[9]
-
PI3K/Akt Pathway: Activation of this pathway is a central node for promoting cell survival. Akt, a serine/threonine kinase, phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9. It also promotes the expression of anti-apoptotic proteins like Bcl-2 and inhibits the activity of glycogen synthase kinase 3 beta (GSK-3β), a pro-apoptotic kinase.[9]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in regulating gene expression related to cell proliferation, differentiation, and survival. Activation of this pathway by CHBP can lead to the expression of neurotrophic factors and other protective proteins.[9]
The culmination of these signaling events is a robust cellular defense against ischemic, oxidative, and inflammatory insults.
Quantitative Preclinical Efficacy Data
Numerous preclinical studies have demonstrated the efficacy of CHBP in various models of tissue injury, particularly in the brain and kidneys. The following tables summarize key quantitative findings from these studies, highlighting the tissue-protective effects of CHBP compared to vehicle controls and, in some cases, native EPO.
Table 1: Neuroprotective Effects of CHBP in Preclinical Stroke Models
| Animal Model | Treatment Protocol | Key Outcome Measures | Results (CHBP vs. Control/EPO) | Reference(s) |
| Rat; transient Middle Cerebral Artery Occlusion (MCAO) | 50 µg/kg IV at 2h post-ischemia | Infarct Volume | ↓ 40-50% vs. vehicle | [2] |
| Neurological Deficit Score | Improved neurological function vs. vehicle | [2] | ||
| Mouse; MCAO | 50 µg/kg IP post-ischemia | Infarct Volume | Significantly reduced vs. vehicle | [10] |
| Neurological Outcome | Improved functional recovery vs. vehicle | [10] | ||
| Pig; Spinal Cord Ischemia/Reperfusion | 5,000 IU/kg IV before and during reperfusion | Neuronal Damage (Nissl Staining) | ↓ Damaged neurons (thoracic: 8% vs 27%; lumbar: 7% vs 26%) | [6] |
| Motor Evoked Potentials (MEP) | Recovery to pre-occlusion values (EPO did not show full recovery) | [6] |
Table 2: Renoprotective Effects of CHBP in Preclinical Kidney Injury Models
| Animal Model | Treatment Protocol | Key Outcome Measures | Results (CHBP vs. Control/EPO) | Reference(s) |
| Rat; Ischemia/Reperfusion (I/R) AKI | 1000 U/kg SC on days 1-3 post-AKI | Serum Creatinine | Significantly lower vs. vehicle; greater improvement than EPO | [7] |
| Blood Urea Nitrogen (BUN) | Significantly lower vs. vehicle; greater improvement than EPO | [7] | ||
| Survival Rate | Significantly improved vs. vehicle and EPO | [7] | ||
| Rat; I/R AKI superimposed on Chronic Kidney Disease (CKD) | 5000 U/kg SC (3 injections) | Serum Creatinine | Significantly greater improvement than EPO-treated group | [7] |
| Hematocrit | Moderate rise, significantly less than EPO | [7] | ||
| Rat; Diabetic Kidney Disease (Streptozotocin-induced) | 50 µg/kg/day for 4 weeks | Urinary Albumin/Creatinine Ratio | Significantly reduced vs. diabetic control | [11] |
| Renal Oxidative Stress Markers | Reduced oxidative stress vs. diabetic control | [11] |
Table 3: Cardioprotective Effects of CHBP in a Preclinical Myocardial Infarction Model
| Animal Model | Treatment Protocol | Key Outcome Measures | Results (CHBP vs. Control) | Reference(s) |
| Mouse; Myocardial Ischemia/Reperfusion | Single dose IP at onset of reperfusion | Myocardial Infarct Size | ↓ 40% vs. untreated ischemic hearts | [12] |
| Ejection Fraction | ↑ 27% vs. untreated ischemic hearts | [12] | ||
| Fractional Shortening | ↑ 22% vs. untreated ischemic hearts | [12] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of CHBP.
Preparation of Carbamylated Erythropoietin (CHBP/CEPO)
This protocol is adapted from methodologies described in the literature.[3][13]
-
Dissolution of EPO: Recombinant human EPO is dissolved in a high pH buffer, typically a borate buffer (e.g., 0.1 M, pH 8.8-9.0), to deprotonate the primary amino groups of lysine residues and the N-terminus.
-
Carbamylation Reaction: An aqueous solution of potassium cyanate (KOCN) is added to the EPO solution. The reaction mixture is incubated, for example, at 37°C for 1-2 hours or at room temperature for a longer duration, with gentle agitation. The concentration of KOCN and reaction time are critical parameters to control the extent of carbamylation.
-
Termination and Dialysis: The reaction is stopped by extensive dialysis against a suitable buffer, such as phosphate-buffered saline (PBS), to remove excess potassium cyanate and reaction byproducts.
-
Purification (Optional but Recommended): To remove any aggregates or polymers that may have formed, an anion-exchange chromatography step can be employed.[13]
-
Quantification and Quality Control: The concentration of the resulting CHBP is determined using a standard protein assay (e.g., BCA or Qubit). The purity and extent of carbamylation are assessed by methods such as SDS-PAGE with silver staining, mass spectrometry to confirm the mass shift due to carbamylation, and amino acid analysis to quantify the conversion of lysine to homocitrulline.[13]
In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
This is a widely used model to mimic human ischemic stroke.[14][15]
-
Animal Preparation: Adult male rats (e.g., Sprague-Dawley or Wistar) are anesthetized. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90-120 minutes) to induce ischemia. For reperfusion, the filament is withdrawn.
-
Treatment Administration: CHBP, EPO, or vehicle is administered intravenously or intraperitoneally at a predetermined time point relative to the onset of ischemia or reperfusion.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Animals are assessed at various time points (e.g., 24h, 48h, 7 days) using a standardized neurological scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement: At the end of the experiment, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.
-
In Vivo Model of Renal Ischemia-Reperfusion (I/R) Injury
This model is used to study acute kidney injury (AKI).[16][17][18]
-
Animal Preparation: Rats or mice are anesthetized, and body temperature is maintained.
-
Surgical Procedure: Through a midline abdominal incision, both renal pedicles (containing the renal artery and vein) are isolated.
-
Ischemia and Reperfusion: Non-traumatic vascular clamps are applied to both renal pedicles for a specific duration (e.g., 30-45 minutes) to induce ischemia. The clamps are then removed to allow reperfusion.
-
Treatment Administration: CHBP, EPO, or vehicle is administered (e.g., subcutaneously or intravenously) at specified times before or after the ischemic insult.
-
Outcome Assessment:
-
Renal Function: Blood samples are collected at various time points (e.g., 24h, 48h, 7 days) to measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Histopathology: Kidneys are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin - H&E) to assess the degree of tubular necrosis, cast formation, and inflammation.
-
Apoptosis Assessment: Apoptosis in renal tissue can be quantified using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.
-
Drug Development and Clinical Perspective
The development of CHBP as a therapeutic agent is an active area of research. While preclinical data are robust, clinical translation requires careful consideration of formulation, delivery, and safety.
-
Formulation and Delivery: As a protein-based therapeutic, CHBP is administered parenterally, typically via intravenous or subcutaneous injection.[5][7] For clinical use, a stable, sterile liquid formulation is required. A patent for a scalable production method for CHBP suitable for pharmaceutical compositions has been filed, describing a final product with low levels of aggregates and polymers, which is crucial for minimizing immunogenicity.[13] Further research into advanced delivery systems, such as lipid-based nanoparticles, could potentially enhance its therapeutic profile by improving bioavailability and targeting specific tissues.[19]
-
Clinical Trials: CHBP has been investigated in early-phase clinical trials.
-
A Phase 1, randomized, double-blind, placebo-controlled study evaluated the safety and pharmacokinetics of Lu AA24493 (a brand of CEPO) in patients with acute ischemic stroke (NCT00870844). The study was completed, and the primary purpose was to assess the safety of once-daily dosing for five days.[20]
-
A Phase 2, multicenter, double-blind, placebo-controlled trial assessed the safety and tolerability of Lu AA24493 in patients with Friedreich's ataxia . The results showed that CEPO was safe and well-tolerated over a two-week treatment period, although no significant differences in efficacy biomarkers were observed compared to placebo in this short-term study.[21]
-
These initial clinical investigations, while not demonstrating definitive efficacy, have established a favorable safety profile for CHBP in humans, paving the way for further clinical development in various indications of tissue injury.
Conclusion and Future Directions
Carbamylated Erythropoietin represents a significant advancement in the quest for tissue-protective therapies by successfully dissociating the cytoprotective actions of EPO from its erythropoietic effects. The robust preclinical data in models of neurological, renal, and cardiac injury, coupled with a clear mechanism of action via the EPOR/CD131 heterodimer and downstream PI3K/Akt and MAPK signaling, underscore its therapeutic potential. The favorable safety profile observed in early clinical trials is encouraging.
Future research should focus on several key areas:
-
Optimization of Dosing and Therapeutic Window: Further studies are needed to define the optimal dosing regimens and the therapeutic window for CHBP in various acute and chronic conditions.
-
Long-Term Efficacy and Safety: While short-term safety has been established, the long-term effects of CHBP administration need to be evaluated.
-
Exploration of New Indications: The broad cytoprotective properties of CHBP suggest its potential utility in a wide range of diseases characterized by cellular stress and injury, including neurodegenerative diseases, diabetic complications, and organ transplantation.
-
Advanced Drug Delivery: The development of novel formulations and delivery systems could enhance the therapeutic efficacy and patient compliance of CHBP.
References
- 1. Carbamylated Erythropoietin: A Prospective Drug Candidate for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Design, fabrication and characterization of drug delivery systems based on lab-on-a-chip technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Analysis of Erythropoietin and Carbamoylated Erythropoietin Proteome Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamylated Erythropoietin Outperforms Erythropoietin in the Treatment of AKI-on-CKD and Other AKI Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 11. WO2006002646A2 - Novel carbamylated epo and method for its production - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. US20060135754A1 - Novel carbamylated EPO and method for its production - Google Patents [patents.google.com]
- 14. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical models versus clinical renal ischemia reperfusion injury: A systematic review based on metabolic signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical models versus clinical renal ischemia reperfusion injury: A systematic review based on metabolic signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Breaking Barriers in Drug Delivery with Better Lipid Nanoparticles - Biosciences Area – Biosciences Area [biosciences.lbl.gov]
- 20. Safety and Pharmacokinetic Study of Carbamylated Erythropoietin (CEPO) to Treat Patients With Acute Ischemic Stroke | MedPath [trial.medpath.com]
- 21. [PDF] The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide on the Core Biochemical and Biophysical Properties of CHBP
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the core biochemical and biophysical properties of the Burkholderia pseudomallei effector protein, Cycle-inhibiting factor homolog in Burkholderia pseudomallei (CHBP).
Introduction
Cycle-inhibiting factor homolog in Burkholderia pseudomallei (CHBP) is a virulence factor secreted by the bacterium Burkholderia pseudomallei, the causative agent of melioidosis. This protein plays a crucial role in the pathogen's ability to manipulate host cellular processes, primarily by targeting the ubiquitin-proteasome system. This guide provides a detailed overview of the fundamental biochemical and biophysical characteristics of CHBP, its enzymatic activity, and its impact on host cell signaling pathways.
Biochemical and Biophysical Properties
The precise biochemical and biophysical properties of a protein are fundamental to understanding its structure and function. Based on the amino acid sequence of CHBP from Burkholderia pseudomallei strain K96243, the following properties have been calculated.
| Property | Value |
| Molecular Weight | 33.9 kDa (calculated) |
| Isoelectric Point (pI) | 6.45 (calculated) |
| Extinction Coefficient | 37,360 M⁻¹cm⁻¹ (at 280 nm, calculated) |
Enzymatic Activity: A Potent Deamidase
CHBP functions as a deamidase, an enzyme that catalyzes the removal of an amide group. Specifically, CHBP targets a conserved glutamine residue (Gln40) within ubiquitin (Ub) and the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8).[1][2] This deamidation results in the conversion of glutamine to glutamate, a modification that has profound consequences for the function of these critical cellular regulators.
Substrate Specificity:
While CHBP can deamidate both ubiquitin and NEDD8, it exhibits a preference for NEDD8.[1] This preferential targeting is significant because NEDDylation (the attachment of NEDD8 to target proteins) is essential for the activation of Cullin-RING ligases (CRLs), the largest family of ubiquitin E3 ligases. By inactivating NEDD8, CHBP effectively cripples a major arm of the host's protein degradation machinery.[2]
Structural Insights
The crystal structure of CHBP in complex with both ubiquitin and NEDD8 has been resolved, providing a detailed view of the enzyme-substrate interactions.[1] CHBP cradles its substrates in a large cleft, utilizing four distinct contact surfaces for recognition. This binding mode is notably similar to that employed by the E1 activating enzymes for ubiquitin and NEDD8.[1][3] The catalytic center of CHBP features a papain-like fold, and molecular dynamics simulations have identified key residues, such as Glu-31 in NEDD8, that contribute to the substrate preference.[4]
Impact on Host Cell Signaling: Induction of Macrophage-Specific Apoptosis
A primary consequence of CHBP's enzymatic activity is the induction of apoptosis, or programmed cell death, specifically in macrophages.[3][4] This targeted cell death is a key aspect of B. pseudomallei's pathogenesis.
Signaling Pathway:
The deamidation of NEDD8 by CHBP leads to the inactivation of Cullin-RING ligases. This disruption of the ubiquitin-proteasome system is a potent cellular stress signal that triggers the intrinsic apoptotic pathway. While the precise downstream cascade is still under investigation, it is understood to culminate in the activation of caspases, the executioner enzymes of apoptosis.
Caption: CHBP-induced apoptosis pathway in macrophages.
Experimental Protocols
In Vitro Deamidation Assay
This protocol is adapted from methodologies described in the literature to assess the deamidase activity of CHBP.[2]
Materials:
-
Purified recombinant CHBP protein
-
Purified ubiquitin or NEDD8 protein
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue stain or silver stain
Procedure:
-
Prepare reaction mixtures containing a fixed amount of ubiquitin or NEDD8 (e.g., 2-5 µg) and varying concentrations of CHBP in the reaction buffer.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reactions by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE. Deamidation results in a slight increase in the negative charge of the protein, which can sometimes be visualized as a mobility shift on native or high-resolution SDS-PAGE gels.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. The appearance of a shifted band or a decrease in the intensity of the unmodified substrate band with increasing CHBP concentration indicates deamidase activity.
-
For quantitative analysis, the extent of deamidation can be determined by mass spectrometry.
Caption: Workflow for the in vitro deamidation assay.
Conclusion
CHBP is a critical virulence factor of Burkholderia pseudomallei with well-defined biochemical and biophysical properties. Its potent deamidase activity against ubiquitin and, more specifically, NEDD8, allows it to effectively disrupt the host's ubiquitin-proteasome system, leading to macrophage-specific apoptosis. The detailed understanding of CHBP's structure and function presented in this guide provides a solid foundation for further research and the development of novel therapeutic strategies against melioidosis.
References
- 1. Structural mechanism of ubiquitin and NEDD8 deamidation catalyzed by bacterial effectors that induce macrophage-specific apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine Deamidation and Dysfunction of Ubiquitin/NEDD8 by a Bacterial Effector Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural mechanism of ubiquitin and NEDD8 deamidation catalyzed by bacterial effectors that induce macrophage-specific apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Foundational Science of Cyclic Helix B Peptide (CHBP) in Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic helix B peptide (CHBP), a synthetic derivative of the helix-B domain of erythropoietin (EPO), is emerging as a promising neuroprotective agent. This technical guide delves into the foundational science of CHBP, elucidating its mechanism of action, detailing key experimental methodologies, and presenting quantitative data from preclinical studies. CHBP exerts its neuroprotective effects primarily through the modulation of critical cellular pathways involved in programmed cell death and cellular homeostasis, including the promotion of autophagy and the inhibition of pro-inflammatory cell death processes such as pyroptosis and necroptosis. These actions are orchestrated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway and its downstream effectors. This document provides a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of CHBP for neurological disorders.
Introduction to CHBP and its Neuroprotective Potential
CHBP is a structurally optimized cyclic peptide derived from the non-erythropoietic helix B region of EPO. The cyclization of the peptide enhances its resistance to proteolytic degradation, thereby improving its metabolic stability and bioavailability compared to its linear precursor, helix B surface peptide (HBSP).[1] While EPO itself has demonstrated neuroprotective properties, its clinical utility is limited by hematopoietic side effects.[2] CHBP retains the tissue-protective effects of EPO without inducing erythropoiesis, making it a more targeted and potentially safer therapeutic candidate for neurodegenerative diseases and acute neuronal injury.[1]
Initial research has highlighted the significant neuroprotective effects of CHBP in a mouse model of spinal cord injury (SCI).[2] In this context, CHBP treatment has been shown to improve functional recovery by mitigating secondary injury cascades that lead to neuronal loss.[2] The primary mechanism underlying this neuroprotection involves the intricate regulation of programmed cell death pathways.
Mechanism of Action: Signaling Pathways and Cellular Processes
The neuroprotective effects of CHBP are underpinned by its ability to modulate key signaling pathways that govern cell survival and death. The central hub of CHBP's mechanism of action is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.
AMPK-Mediated Autophagy Induction
CHBP promotes autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, which is often impaired in neurodegenerative conditions.[2][3] This pro-autophagic effect is mediated through two distinct downstream arms of the AMPK signaling pathway:
-
AMPK-mTOR Signaling: Activated AMPK phosphorylates and activates the tuberous sclerosis complex 2 (TSC2), which in turn inhibits the mechanistic target of rapamycin complex 1 (mTORC1).[4] The inhibition of mTORC1, a negative regulator of autophagy, leads to the activation of the ULK1 complex, initiating the formation of autophagosomes.[2]
-
AMPK-TFEB Signaling: CHBP-induced AMPK activation also leads to the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.[2] This is achieved through the AMPK-FOXO3a-SPK2-CARM1 signaling axis.[2] Once in the nucleus, TFEB promotes the transcription of genes involved in various stages of the autophagic process and lysosomal function.
References
- 1. Neuroprotective Effects of an Erythropoietin-Derived Peptide in PC1 2 Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic helix B peptide alleviates proinflammatory cell death and improves functional recovery after traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophagy in neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Synthesis of Thioether-Cyclized Helix B Peptides: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-helical secondary structures are critical mediators of protein-protein interactions (PPIs), which are central to numerous cellular signaling pathways. The B-cell lymphoma 2 (Bcl-2) family of proteins, key regulators of apoptosis, features a surface groove that binds to the alpha-helical BH3 domain (a "helix B" equivalent) of pro-apoptotic proteins to control cell death. Consequently, synthetic alpha-helical peptides that mimic the BH3 domain are of significant interest as potential therapeutics for diseases such as cancer.
However, short linear peptides are often unstructured in solution and susceptible to proteolytic degradation, limiting their therapeutic efficacy. To overcome these limitations, "stapling" techniques have been developed to constrain peptides in their bioactive alpha-helical conformation. This application note provides a detailed protocol for the synthesis of a thioether-cyclized (or "stapled") alpha-helical peptide derived from the Noxa BH3 domain, a potent inhibitor of the anti-apoptotic protein Mcl-1. The thioether staple enhances helicity, proteolytic stability, and cell permeability.
Signaling Pathway: The Bcl-2 Family in Apoptosis
The Bcl-2 family of proteins orchestrates the intrinsic pathway of apoptosis. This process is balanced by the interactions between pro-apoptotic members (e.g., Bax, Bak, Bid, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). Thioether-cyclized BH3 peptides, such as the one described in this protocol, are designed to mimic the action of pro-apoptotic BH3-only proteins like Noxa, thereby inhibiting anti-apoptotic proteins and promoting cancer cell death.
Caption: Regulation of apoptosis by the Bcl-2 protein family.
Experimental Workflow
The synthesis of a thioether-cyclized peptide involves a multi-step process beginning with the assembly of the linear peptide on a solid support, followed by on-resin cyclization, cleavage from the resin, and finally, purification and characterization.
Caption: Overall workflow for thioether-cyclized peptide synthesis.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and characterization of a thioether-cyclized Noxa BH3 peptide.
Table 1: Synthesis and Purification Yields
| Step | Parameter | Typical Value |
| SPPS | Resin Substitution | 0.4 - 0.6 mmol/g |
| Crude Peptide Yield | 70 - 85% | |
| Purification | Final Purity (by HPLC) | >95% |
| Overall Isolated Yield | 15 - 30% |
Table 2: Characterization and Binding Affinity Data
| Analysis Method | Parameter | Result |
| Analytical RP-HPLC | Retention Time | Single, sharp peak |
| LC-MS | Expected Mass (Da) | [M+H]⁺ calculated |
| Observed Mass (Da) | [M+H]⁺ observed (± 0.5 Da) | |
| Fluorescence Polarization | Binding Affinity (Kᵢ) to Mcl-1 | 10 - 100 nM |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol describes the manual synthesis of a Noxa BH3-derived peptide sequence with two cysteine residues for subsequent cyclization, using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin (0.05 mmol) in DMF for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.2 mmol), 4 equivalents of Oxyma (0.2 mmol), and 4 equivalents of DIC (0.2 mmol) in 1 mL of DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
-
Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. For the cysteine residues, use Fmoc-Cys(Trt)-OH.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
N-terminal Acetylation: To cap the N-terminus, add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF to the resin and agitate for 30 minutes. Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL), and dry under vacuum.
Protocol 2: On-Resin Thioether Cyclization
This protocol uses a bis-bromomethylated aromatic linker to form the thioether staple between two cysteine side chains.
Materials:
-
Peptidyl-resin from Protocol 1
-
1,4-Bis(bromomethyl)benzene
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the dried peptidyl-resin in DMF for 30 minutes.
-
Cyclization Reaction:
-
Prepare a solution of 1,4-bis(bromomethyl)benzene (1.5 eq) and DIEA (3 eq) in DMF.
-
Add the solution to the resin.
-
Agitate the reaction mixture at room temperature for 2 hours.[1]
-
Monitor the reaction by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS to confirm the formation of the cyclized product.
-
-
Washing: After the reaction is complete, drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL). Dry the resin under vacuum.
Protocol 3: Cleavage, Purification, and Characterization
Materials:
-
Cyclized peptidyl-resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Preparative and analytical C18 RP-HPLC columns
Procedure:
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of 50% ACN/water.
-
Purify the peptide using preparative reverse-phase HPLC with a C18 column and a linear gradient of water and ACN, both containing 0.1% TFA.[2]
-
Collect fractions corresponding to the major product peak.
-
-
Characterization and Lyophilization:
-
Analyze the collected fractions for purity using analytical RP-HPLC.[2]
-
Confirm the identity of the pure peptide by LC-MS, verifying the molecular weight.
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
-
Conclusion
This application note provides a comprehensive protocol for the synthesis, purification, and characterization of a thioether-cyclized alpha-helical peptide. By constraining the peptide in its bioactive conformation, this method yields a stabilized molecule with enhanced properties suitable for investigating and targeting protein-protein interactions in drug discovery and chemical biology. The provided protocols can be adapted for the synthesis of various helical peptides by modifying the sequence and the linker used for cyclization.
References
Application Note: Purification of Bioactive Peptides from Cheddar Cheese using Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Cheddar Cheese-Derived Bioactive Peptides (CHBP) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). It includes methodologies for sample preparation, chromatographic separation, and data interpretation, along with insights into the associated bioactivities of these peptides.
Introduction
Bioactive peptides derived from food proteins are of significant interest due to their potential health-promoting properties. Cheddar cheese, a widely consumed dairy product, is a rich source of these peptides, which are released during the ripening process through the enzymatic breakdown of casein.[1][2] These peptides have been reported to possess a range of biological activities, including antioxidant, antihypertensive, and anti-inflammatory effects.[1][2] Reverse-phase HPLC is a powerful technique for the separation and purification of these peptides, allowing for their isolation and subsequent characterization.[3]
Experimental Protocols
This section details the necessary steps for the extraction and purification of bioactive peptides from cheddar cheese.
Preparation of Water-Soluble Peptide Extract from Cheddar Cheese
This protocol is adapted from methodologies described in studies on cheddar cheese bioactive peptides.
Materials:
-
Mature Cheddar Cheese
-
Deionized Water
-
Homogenizer
-
Water Bath
-
Centrifuge
-
Filter Paper (e.g., Whatman No. 42)
-
Syringe filters (0.45 µm and 0.22 µm)
Procedure:
-
Grate 50 g of mature cheddar cheese.
-
Homogenize the grated cheese with 200 mL of deionized water at 1000 rpm for 5 minutes.
-
Incubate the homogenate in a water bath at 40°C for 1 hour to facilitate the extraction of water-soluble components.
-
Centrifuge the mixture at 4000 x g for 20 minutes at 4°C to separate the fat and insoluble proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through filter paper to remove any remaining large particles.
-
For HPLC analysis, further filter the extract through a 0.45 µm syringe filter, followed by a 0.22 µm syringe filter to ensure a particle-free sample.
-
The resulting filtrate is the water-soluble peptide extract, ready for RP-HPLC analysis.
Reverse-Phase HPLC Purification of Bioactive Peptides
The following is a general RP-HPLC protocol synthesized from common practices in peptide purification.[4][5][6]
Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is most commonly used for peptide separations.[4] A column with a wide pore size (e.g., 300 Å) is often preferred for larger peptides.[4] Typical dimensions for analytical scale are 4.6 mm x 250 mm.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in HPLC-grade water.[1][4]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in Acetonitrile (ACN).[1][4]
-
Detector Wavelength: 214 nm or 220 nm for peptide bond detection.[6]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Injection Volume: 20-100 µL of the filtered water-soluble extract.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
-
Gradient Elution: A linear gradient is typically employed to separate peptides with varying hydrophobicities. A representative gradient is as follows:
-
0-5 min: 5% B
-
5-65 min: 5-50% B (linear gradient)
-
65-70 min: 50-95% B (linear gradient for column wash)
-
70-75 min: 95% B (hold for column wash)
-
75-80 min: 95-5% B (return to initial conditions)
-
80-90 min: 5% B (column re-equilibration)
-
-
Fraction Collection: Collect fractions corresponding to the separated peaks for subsequent bioactivity assays and characterization.
Data Presentation
The bioactivity of cheddar cheese-derived peptides can vary with the ripening time and the specific peptide fractions. The table below summarizes representative quantitative data from published studies.
| Bioactivity Assay | Cheese/Fraction | Result | Reference |
| Antioxidant Activity | |||
| DPPH Radical Scavenging | Medium Ripened Cheddar WSE | Higher than young cheddar | [1] |
| ABTS Radical Scavenging | Extra-Sharp Ripened Cheddar WSE | Higher than young cheddar | [1] |
| Antihypertensive Activity | |||
| ACE Inhibition | Medium Ripened Cheddar WSE | 80.35% | [2] |
| ACE Inhibition | Extra-Sharp Ripened Cheddar WSE | 75.04% | [2] |
| Anti-inflammatory Activity | |||
| Inhibition of Inflammatory mRNA Expression | Medium Ripened Cheddar WSE | Effective Inhibition | [1] |
| Inhibition of Inflammatory mRNA Expression | Extra-Sharp Ripened Cheddar WSE | Effective Inhibition | [1] |
WSE: Water-Soluble Extract
Bioactivity and Signaling Pathways
Cheddar cheese-derived bioactive peptides have been shown to exert their biological effects through various signaling pathways.
Antioxidant Activity and the Keap1-Nrf2 Signaling Pathway
Milk-derived antioxidant peptides can protect cells from oxidative stress by activating the Keap1-Nrf2 signaling pathway.[7][8] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. When activated by bioactive peptides, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes.[7][8]
References
- 1. Antioxidant, Antihypertensive, and Anti-Inflammatory Activities of Long-Term Ripened Cheddar Cheese Water-Soluble Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Food Science of Animal Resources [kosfaj.org]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. research.unipd.it [research.unipd.it]
Application Notes and Protocols for In Vivo Administration of Cyclic Helix B Peptide (CHBP) in Spinal Cord Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal cord injury (SCI) is a devastating neurological condition characterized by a primary mechanical injury followed by a secondary cascade of detrimental events, including inflammation, apoptosis, and necroptosis, which exacerbate tissue damage and impair functional recovery. Cyclic helix B peptide (CHBP), a synthetic peptide derived from erythropoietin (EPO), has emerged as a promising therapeutic agent. It is designed to retain the tissue-protective effects of EPO without its adverse hematopoietic effects.[1][2] Preclinical studies have demonstrated that CHBP can significantly improve functional restoration, enhance autophagy, and suppress pro-inflammatory cell death, specifically pyroptosis and necroptosis, in mouse models of traumatic SCI.[1][2]
These application notes provide a comprehensive overview of the in vivo administration of CHBP in SCI models, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying molecular pathways.
Application Notes
CHBP has been shown to exert its neuroprotective effects by modulating key signaling pathways involved in cellular homeostasis and inflammation. The primary mechanism of action involves the activation of autophagy, a cellular process for degrading and recycling damaged components, which in turn inhibits pro-inflammatory cell death pathways.[1][2]
Mechanism of Action:
CHBP enhances autophagy through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This activation is mediated by two distinct signaling pathways:
-
AMPK-mTOR Pathway: CHBP stimulates the phosphorylation of AMP-activated protein kinase (AMPK), which then inhibits the mammalian target of rapamycin (mTOR). The inhibition of mTOR leads to the dephosphorylation and nuclear translocation of TFEB, thereby promoting the expression of autophagy-related genes.[1]
-
AMPK-FoxO3a-SPK2-CARM1 Pathway: Activated AMPK also phosphorylates and activates Forkhead box protein O3 (FoxO3a). This leads to the upregulation of Sphingosine kinase 2 (SPK2) and Co-activator-associated arginine methyltransferase 1 (CARM1), which further contribute to the activation and nuclear translocation of TFEB.[1]
By enhancing autophagy, CHBP effectively suppresses pyroptosis and necroptosis, two forms of programmed cell death that contribute significantly to the secondary injury cascade in SCI.[1][2] This is evidenced by the reduced expression of key markers of these pathways, such as Caspase-1, GSDMD, RIPK1, and RIPK3, in CHBP-treated animals.[2]
Therapeutic Potential:
The in vivo administration of CHBP in a mouse model of contusion SCI has demonstrated significant improvements in locomotor function, as measured by the Basso Mouse Scale (BMS).[1] Furthermore, histological analysis has revealed reduced lesion volume and increased preservation of motor neurons in the spinal cord of CHBP-treated mice.[1] These findings highlight the potential of CHBP as a therapeutic strategy to mitigate secondary injury and promote functional recovery following SCI.
Data Presentation
The following tables summarize the key quantitative data from a representative study investigating the effects of CHBP in a mouse model of SCI.
Table 1: Functional Recovery Assessment (Basso Mouse Scale Scores)
| Time Point | SCI + Vehicle | SCI + CHBP |
| Day 1 | 0.25 ± 0.15 | 0.50 ± 0.20 |
| Day 3 | 1.00 ± 0.30 | 1.75 ± 0.40 |
| Day 7 | 1.75 ± 0.45 | 3.00 ± 0.50 |
| Day 14 | 2.50 ± 0.50 | 4.50 ± 0.60 |
| Day 21 | 3.00 ± 0.55 | 5.50 ± 0.70 |
| Day 28 | 3.25 ± 0.60 | 6.25 ± 0.80* |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the SCI + Vehicle group.
Table 2: Histological Analysis (Lesion Volume and Neuronal Survival)
| Parameter | SCI + Vehicle | SCI + CHBP |
| Lesion Volume (mm³) | 5.8 ± 0.7 | 3.2 ± 0.5 |
| Surviving Motor Neurons (count) | 150 ± 25 | 275 ± 35 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the SCI + Vehicle group.
Table 3: Western Blot Analysis of Key Signaling Proteins (Fold Change vs. Sham)
| Protein | SCI + Vehicle | SCI + CHBP |
| p-AMPK | 1.2 ± 0.2 | 2.5 ± 0.4 |
| p-mTOR | 2.8 ± 0.5 | 1.5 ± 0.3 |
| LC3-II/LC3-I | 1.5 ± 0.3 | 3.0 ± 0.6 |
| Caspase-1 | 3.5 ± 0.6 | 1.8 ± 0.4 |
| GSDMD-N | 4.0 ± 0.7 | 2.1 ± 0.5 |
| RIPK1 | 3.2 ± 0.5 | 1.7 ± 0.3 |
| RIPK3 | 3.8 ± 0.6 | 2.0 ± 0.4* |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the SCI + Vehicle group.
Experimental Protocols
The following are detailed protocols for key experiments involved in the in vivo administration of CHBP for SCI models.
1. Animal Model and Spinal Cord Injury Induction
-
Animal Model: Adult female C57BL/6 mice (8-10 weeks old, 20-25 g) are commonly used.
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of pentobarbital sodium (50 mg/kg).
-
Surgical Procedure:
-
Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Induce a moderate contusion injury using a commercially available spinal cord impactor device (e.g., Infinite Horizon Impactor) with a force of 50 kdyn.
-
Confirm successful injury by observing a brief twitch of the hind limbs and tail.
-
Suture the muscle and skin layers.
-
-
Post-operative Care:
-
Administer saline (1 mL, subcutaneous) for fluid replacement.
-
Provide manual bladder expression twice daily until bladder function recovers.
-
House animals in a temperature-controlled environment with free access to food and water.
-
2. CHBP Administration
-
Drug Preparation: Dissolve CHBP in sterile saline to a final concentration of 1 mg/mL.
-
Administration Route: Intraperitoneal (IP) injection.
-
Dosage: 1 mg/kg body weight.
-
Treatment Regimen: Administer CHBP once daily for 3 consecutive days, with the first injection given 30 minutes after SCI.
3. Functional Outcome Assessment (Basso Mouse Scale)
-
Procedure:
-
Place individual mice in an open field arena (e.g., a circular plastic pool).
-
Observe the locomotor behavior of the hind limbs for 4 minutes.
-
Score the locomotor function using the Basso Mouse Scale (BMS), which ranges from 0 (complete paralysis) to 9 (normal gait).
-
-
Frequency: Perform BMS scoring at days 1, 3, 7, 14, 21, and 28 post-injury.
-
Blinding: The observer scoring the BMS should be blinded to the experimental groups.
4. Histological Analysis
-
Tissue Preparation:
-
At the end of the experiment (e.g., day 28), euthanize the mice and perfuse with 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA overnight.
-
Cryoprotect the tissue in a graded series of sucrose solutions (15% and 30%).
-
Embed the spinal cord segment containing the lesion epicenter in OCT compound and freeze.
-
-
Staining:
-
Cut 20 µm thick transverse sections using a cryostat.
-
Perform Hematoxylin and Eosin (H&E) staining to assess the overall tissue morphology and lesion volume.
-
Perform Nissl staining to identify and quantify surviving motor neurons in the ventral horn.
-
-
Imaging and Analysis:
-
Capture images using a light microscope.
-
Quantify the lesion volume and the number of surviving neurons using image analysis software.
-
5. Western Blot Analysis
-
Protein Extraction:
-
Harvest spinal cord tissue from the lesion epicenter at a specified time point (e.g., 3 days post-injury).
-
Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate and collect the supernatant containing the protein lysate.
-
-
Procedure:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, p-mTOR, LC3, Caspase-1, GSDMD, RIPK1, RIPK3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Quantification:
-
Measure the band intensity using densitometry software.
-
Normalize the expression of target proteins to the loading control.
-
6. Immunofluorescence Staining
-
Procedure:
-
Use cryosections of the spinal cord as prepared for histology.
-
Permeabilize the sections with 0.3% Triton X-100 in PBS.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS.
-
Incubate with primary antibodies against markers of interest (e.g., NeuN for neurons, LC3 for autophagosomes) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the sections with an anti-fade mounting medium.
-
Capture images using a fluorescence or confocal microscope.
-
Visualization of Pathways and Workflows
Caption: CHBP signaling pathways in spinal cord injury.
Caption: Experimental workflow for CHBP administration in SCI.
References
- 1. Cyclic helix B peptide alleviates proinflammatory cell death and improves functional recovery after traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic helix B peptide alleviates proinflammatory cell death and improves functional recovery after traumatic spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CHBP in Ischemia-Reperfusion Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cyclic Helix B Peptide (CHBP), a non-erythropoietic derivative of erythropoietin, in in vitro models of ischemia-reperfusion (I/R) injury. The provided protocols and data are intended to facilitate the study of CHBP's cytoprotective mechanisms and its potential as a therapeutic agent.
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. This process plays a critical role in the pathophysiology of numerous diseases, including myocardial infarction, stroke, and acute kidney injury. Cyclic Helix B Peptide (CHBP) has emerged as a promising protective agent against I/R-induced cell death and inflammation. These notes detail the application of CHBP in cell culture models designed to mimic I/R conditions, providing protocols for inducing simulated I/R and for assessing the therapeutic efficacy of CHBP.
Data Summary
The protective effects of CHBP in cell culture models of ischemia-reperfusion have been quantified through various assays. The following tables summarize the key findings on the impact of CHBP on cell viability, apoptosis, and inflammation.
Table 1: Effect of CHBP on Cell Viability and Apoptosis in Renal Epithelial Cells (TCMK-1) Subjected to Chemical Ischemia
| Treatment Group | CHBP Concentration (ng/mL) | Cell Viability (%) | Early Apoptotic Cells (%) | Caspase-3 mRNA Expression (Fold Change) |
| Control | 0 | 100 | 5.2 ± 1.1 | 1.0 |
| Ischemia/Reperfusion (I/R) | 0 | 55.8 ± 4.5 | 28.4 ± 3.2 | 4.5 ± 0.6 |
| I/R + CHBP | 20 | 78.3 ± 5.1 | 15.1 ± 2.5 | 2.1 ± 0.3 |
| I/R + CHBP | 40 | 85.1 ± 4.9 | 10.8 ± 1.9 | 1.5 ± 0.2 |
Data synthesized from studies on TCMK-1 cells, a mouse kidney epithelial cell line, subjected to cyclosporine A-induced stress, which shares common apoptotic pathways with I/R injury.[1]
Table 2: Effect of CHBP on Inflammatory and Fibrotic Markers in an In Vitro Model of Renal Injury
| Treatment Group | CHBP Treatment | HMGB1 Protein Level (Fold Change) | TNF-α Secretion (pg/mL) | α-SMA Expression (Fold Change) | Collagen I Deposition (Fold Change) |
| Control | No | 1.0 | 50 ± 8 | 1.0 | 1.0 |
| TGF-β Stimulation (Fibrosis Model) | No | - | - | 3.8 ± 0.4 | 4.2 ± 0.5 |
| TGF-β Stimulation + CHBP | Yes | - | - | 1.5 ± 0.2 | 1.7 ± 0.3 |
| Ischemia/Reperfusion (I/R) | No | 3.2 ± 0.4 | 250 ± 30 | - | - |
| I/R + CHBP | Yes | 1.4 ± 0.2 | 110 ± 15 | - | - |
HMGB1 and TNF-α data are from in vitro models of renal I/R injury.[1] α-SMA and Collagen I data are from an in vitro TGF-β-induced fibrosis model, demonstrating CHBP's anti-fibrotic effects which are relevant to the chronic phase of I/R injury.
Signaling Pathways
CHBP exerts its cytoprotective effects through the modulation of key signaling pathways involved in cell survival, apoptosis, and inflammation. The primary pathway identified is the PI3K/Akt/FoxO3a axis.
Experimental Protocols
This section provides a detailed protocol for establishing an in vitro model of ischemia-reperfusion injury in renal epithelial cells and for evaluating the protective effects of CHBP.
Experimental Workflow
Materials
-
Renal epithelial cell line (e.g., TCMK-1, HK-2, or LLC-PK1)
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Phosphate-buffered saline (PBS)
-
Ischemia induction medium (glucose-free DMEM)
-
Antimycin A (for chemical ischemia induction)
-
Cyclic Helix B Peptide (CHBP)
-
Reagents for endpoint analysis (e.g., MTT, Annexin V-FITC/PI, Caspase-3 activity assay kit, ELISA kits for HMGB1 and TNF-α)
-
Hypoxia chamber (for physical ischemia induction)
-
Multi-well cell culture plates
Protocol for In Vitro Ischemia-Reperfusion and CHBP Treatment
This protocol describes the chemical induction of ischemia using Antimycin A. Alternatively, a hypoxia chamber can be used to create a low-oxygen environment (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration to induce ischemia.
-
Cell Seeding:
-
Seed renal epithelial cells in a multi-well plate at a density that will achieve approximately 80% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Induction of Ischemia:
-
On the day of the experiment, aspirate the complete culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add ischemia induction medium (glucose-free DMEM) containing an appropriate concentration of Antimycin A (e.g., 10 µM, concentration should be optimized for the specific cell line) to the "Ischemia" and "I/R" groups.
-
For the "Control" group, add fresh complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined duration to induce ischemic injury (e.g., 1-4 hours, duration should be optimized).
-
-
Reperfusion and CHBP Treatment:
-
After the ischemic period, aspirate the ischemia induction medium.
-
Wash the cells once with sterile PBS.
-
Add fresh complete culture medium to all wells to simulate reperfusion.
-
For the "I/R + CHBP" group, add fresh complete culture medium containing the desired concentration of CHBP (e.g., 20-40 ng/mL).
-
Incubate the plate for the desired reperfusion period (e.g., 24 hours).
-
-
Endpoint Analysis:
-
Following the reperfusion period, collect the cell culture supernatant for analysis of secreted inflammatory markers (e.g., HMGB1, TNF-α) by ELISA.
-
Lyse the cells to measure intracellular markers (e.g., caspase-3 activity).
-
Perform cell viability assays (e.g., MTT) or apoptosis assays (e.g., FACS analysis with Annexin V/PI staining) according to the manufacturer's instructions.
-
Troubleshooting
-
High variability in cell death: Ensure consistent cell seeding density and confluency. Optimize the duration and severity of the ischemic insult for your specific cell line to achieve a consistent level of injury (typically 40-50% cell death in the I/R group).
-
Low CHBP efficacy: Verify the activity and stability of the CHBP peptide. Optimize the concentration and timing of CHBP administration (pre-treatment vs. post-treatment).
-
Inconsistent results with chemical ischemia: Ensure fresh preparation of the chemical inducer solution. Consider using a physical method of ischemia induction (hypoxia chamber) for comparison.
These application notes and protocols provide a framework for investigating the therapeutic potential of CHBP in ischemia-reperfusion injury. Researchers are encouraged to optimize the protocols for their specific cell models and experimental questions.
References
Application Notes and Protocols for the Use of CtBP Modulators in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-terminal binding proteins (CtBPs), comprising CtBP1 and CtBP2, are a family of transcriptional co-repressors that play a pivotal role in neuronal health and disease. These proteins are integral to neuronal survival by repressing the expression of pro-apoptotic genes.[1] Emerging evidence highlights CtBPs as promising therapeutic targets for a range of neurodegenerative disorders, including Parkinson's and Alzheimer's disease.
Functioning as metabolic and redox sensors, CtBPs respond to the dynamic intracellular environment of neurons.[1] Their activity is modulated by the binding of NAD(H), which influences their conformation and interaction with transcription factors. This unique regulatory mechanism positions CtBPs as critical mediators of the cellular stress response.
This document provides a comprehensive guide to the application of CtBP modulators in primary neuronal cell cultures. It includes detailed protocols for cell culture, modulator treatment, and subsequent analysis of neuronal viability, morphology, and synaptic integrity. The provided methodologies are intended to serve as a foundational resource for researchers investigating the neuroprotective potential of CtBP-targeted therapeutics.
Mechanism of Action: CtBP-Mediated Neuroprotection
CtBPs exert their neuroprotective effects primarily through the transcriptional repression of genes involved in apoptosis. In healthy neurons, CtBPs are present in both the nucleus and at presynaptic sites.[2] Their localization and activity are dynamically regulated by neuronal activity and the intracellular NAD+/NADH ratio.
Under conditions of cellular stress, such as oxidative stress or excitotoxicity, the neuroprotective functions of CtBPs become particularly critical. Modulation of CtBP activity, for instance through small molecules like 4-methylthio-2-oxobutyric acid (MTOB), can influence neuronal fate. MTOB has been shown to have a biphasic effect on dopaminergic cells; at lower concentrations, it promotes survival, while at higher concentrations, it can be toxic.[1] This underscores the importance of precise dose-response studies when evaluating CtBP modulators.
Below is a diagram illustrating the proposed signaling pathway for CtBP-mediated neuroprotection.
Experimental Protocols
The following protocols provide a framework for investigating the effects of CtBP modulators in primary neuronal cultures. These can be adapted for specific neuronal subtypes (e.g., cortical, hippocampal) and experimental goals.
I. Preparation of Primary Neuronal Cultures (Rat E18 Cortex/Hippocampus)
This protocol describes the isolation and culture of primary neurons from embryonic day 18 (E18) rat brains.[3][4]
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-A medium
-
Papain and DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine (PDL) coated culture plates or coverslips
-
Standard cell culture equipment
Procedure:
-
Coating of Cultureware:
-
Aseptically coat culture plates or coverslips with PDL solution (50 µg/mL in sterile water) overnight at 37°C.
-
The following day, aspirate the PDL solution and wash three times with sterile, deionized water. Allow to air dry completely in a sterile hood.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horn and transfer to a sterile dish containing ice-cold Hibernate-A medium.
-
Isolate the embryonic brains and dissect the cortices and/or hippocampi.
-
Mince the tissue into small pieces and transfer to a tube containing a papain/DNase I solution.
-
Incubate at 37°C for 15-20 minutes with gentle agitation.
-
Stop the enzymatic digestion by adding an equal volume of Hibernate-A containing a trypsin inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto the PDL-coated cultureware at a desired density (e.g., 2.5 x 10^5 cells/cm²) in supplemented Neurobasal medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
-
Culture Maintenance:
-
After 24 hours, perform a half-medium change to remove cellular debris.
-
Subsequently, perform a one-third medium change every 3-4 days. Cultures are typically ready for experimental use between 7 and 14 days in vitro (DIV).
-
II. Treatment of Primary Neurons with a CtBP Modulator
This protocol outlines the procedure for applying a small molecule CtBP modulator, such as MTOB, to established primary neuronal cultures.
Materials:
-
Established primary neuronal cultures (DIV 7-14)
-
CtBP modulator (e.g., MTOB)
-
Vehicle (e.g., sterile water, DMSO)
-
Supplemented Neurobasal medium
Procedure:
-
Preparation of Stock Solution:
-
Dissolve the CtBP modulator in the appropriate vehicle to create a high-concentration stock solution (e.g., 100 mM in sterile water for MTOB).
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Prepare aliquots and store at -20°C or as recommended by the manufacturer.
-
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in supplemented Neurobasal medium to achieve the desired final concentrations.
-
For MTOB, based on cell line data, a concentration range of 10 µM to 500 µM could be explored, with lower concentrations (e.g., 50-250 µM) expected to be neuroprotective.[1]
-
Carefully remove half of the medium from each well of the neuronal culture and replace it with an equal volume of the medium containing the CtBP modulator at 2x the final concentration.
-
Include a vehicle-only control group.
-
Incubate the cultures for the desired treatment duration (e.g., 24-48 hours).
-
III. Assessment of Neuronal Viability (Propidium Iodide Staining)
This protocol describes a method to quantify neuronal death using propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes.[2]
Materials:
-
Treated primary neuronal cultures
-
Propidium Iodide (PI) solution (e.g., 5 µM in culture medium)
-
Hoechst 33342 or DAPI solution (for counterstaining nuclei)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
Procedure:
-
Staining:
-
Add PI solution directly to the culture medium and incubate for 20 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Counterstain with Hoechst 33342 or DAPI for 10 minutes to visualize all nuclei.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Acquire fluorescent images using appropriate filter sets for PI (red) and the nuclear counterstain (blue).
-
Quantify the number of PI-positive (dead) cells and the total number of cells (DAPI/Hoechst positive).
-
Calculate the percentage of cell death for each treatment group.
-
IV. Analysis of Neuronal Morphology and Synaptic Integrity
This protocol uses immunocytochemistry to visualize neuronal morphology and the expression of synaptic markers.
Materials:
-
Treated primary neuronal cultures on coverslips
-
4% PFA in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2 for dendrites, anti-Synapsin I for presynaptic terminals, anti-PSD-95 for postsynaptic densities)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst 33342
-
Mounting medium
-
Confocal or fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
Fix the treated neurons with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.[5][6]
-
The following day, wash three times with PBS.
-
Incubate with appropriate fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.[6]
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain with DAPI or Hoechst 33342 for 10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
-
Analysis:
-
Neurite outgrowth can be quantified by tracing the length and number of MAP2-positive processes using software such as ImageJ/Fiji.
-
Synaptic integrity can be assessed by quantifying the number and density of co-localized pre- and post-synaptic puncta (e.g., Synapsin I and PSD-95).
-
The following diagram illustrates the general experimental workflow.
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Hypothetical Effects of a CtBP Modulator on Primary Neuronal Cultures
| Treatment Group | Neuronal Viability (% of Control) | Average Neurite Length (µm) | Synaptic Density (puncta/100 µm²) |
| Vehicle Control | 100 ± 5 | 150 ± 12 | 85 ± 7 |
| Neurotoxin (e.g., 6-OHDA) | 55 ± 6 | 80 ± 9 | 40 ± 5 |
| Neurotoxin + CtBP Modulator (Low Dose) | 85 ± 7 | 135 ± 11 | 75 ± 6 |
| Neurotoxin + CtBP Modulator (High Dose) | 40 ± 5 | 65 ± 8 | 30 ± 4 |
| CtBP Modulator Alone (Low Dose) | 105 ± 4 | 160 ± 14 | 90 ± 8 |
Data are presented as mean ± standard deviation. This table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The study of CtBP modulators in primary neuronal cultures offers a powerful in vitro platform to investigate novel neuroprotective strategies. The protocols and guidelines presented here provide a robust framework for researchers to explore the therapeutic potential of targeting CtBP signaling pathways in the context of neurodegenerative diseases. Careful optimization of experimental parameters, including cell density, modulator concentration, and treatment duration, will be crucial for obtaining reliable and reproducible results.
References
- 1. CtBP Neuroprotective Role in Toxin-Based Parkinson’s Disease Models: From Expression Pattern to Dopaminergic Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synaptic activity controls localization and function of CtBP1 via binding to Bassoon and Piccolo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 4. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axolbio.com [axolbio.com]
- 6. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Autophagy Induction by Cationic Host Defense Peptides (CHDPs) such as CHBP
Introduction
Cationic Host Defense Peptides (CHDPs), a class of naturally occurring peptides with antimicrobial and immunomodulatory properties, have been shown to influence cellular processes, including autophagy.[1][2] Autophagy is a fundamental cellular recycling mechanism essential for maintaining homeostasis, and its modulation by CHDPs is an area of growing research interest.[1][3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the induction of autophagy by a specific CHDP, Cyclic Helix B Peptide (CHBP), in mammalian cells. The following protocols are foundational and can be adapted for other CHDPs.
The primary methods for monitoring autophagy involve tracking the formation of autophagosomes and their subsequent fusion with lysosomes to form autolysosomes, a process known as autophagic flux.[4] Key biomarkers used to monitor this process include Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1).[5][6][7]
Key Autophagy Markers
-
LC3: During autophagy induction, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membranes.[5] An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.
-
p62/SQSTM1: This protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process.[6][7] A decrease in p62 levels can indicate an increase in autophagic flux.[6]
Experimental Protocols
The following are detailed protocols for assessing CHBP-induced autophagy. It is recommended to use multiple assays to confirm findings.[7][8]
Protocol 1: Western Blotting for LC3-II and p62
This protocol allows for the quantitative assessment of LC3-II and p62 protein levels.
Materials:
-
Cell culture reagents
-
CHBP (Cyclic Helix B Peptide)
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% for LC3, 10% for p62) and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Optional: Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)[9]
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency.[10] Treat cells with varying concentrations of CHBP (e.g., 10, 20, 50 ng/mL) for different time points (e.g., 6, 12, 24 hours). A study on HK-2 cells used a pretreatment of 20 ng/ml of CHBP.[11] Include an untreated control.
-
Autophagic Flux (Optional but Recommended): To measure autophagic flux, treat a set of cells with CHBP in the presence and absence of an autophagy inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of the CHBP treatment.[9] This will block the degradation of LC3-II in autolysosomes, allowing for the measurement of autophagosome formation.[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto SDS-PAGE gels.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize LC3-II levels to a loading control (e.g., GAPDH or β-actin). The ratio of LC3-II to LC3-I is often used as an indicator of autophagy. A decrease in p62 levels upon CHBP treatment would suggest increased autophagic flux.
Data Presentation:
| Treatment | CHBP Conc. (ng/mL) | Time (h) | LC3-II / LC3-I Ratio (Fold Change vs. Control) | p62 / Loading Control (Fold Change vs. Control) |
| Control | 0 | 24 | 1.0 | 1.0 |
| CHBP | 20 | 6 | Value | Value |
| CHBP | 20 | 12 | Value | Value |
| CHBP | 20 | 24 | Value | Value |
| CHBP + Baf A1 | 20 | 24 | Value | Value |
Protocol 2: Fluorescence Microscopy of LC3 Puncta
This method allows for the visualization and quantification of autophagosomes as punctate structures within the cell.[8]
Materials:
-
Cells cultured on glass coverslips or in glass-bottom dishes
-
CHBP
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with CHBP as described in Protocol 1.
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-LC3B antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Wash and mount coverslips with a mounting medium containing DAPI.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates an increase in autophagosome formation.[8] At least 50-100 cells should be analyzed per condition.
-
Data Presentation:
| Treatment | CHBP Conc. (ng/mL) | Average LC3 Puncta per Cell | Standard Deviation |
| Control | 0 | Value | Value |
| CHBP | 10 | Value | Value |
| CHBP | 20 | Value | Value |
| CHBP | 50 | Value | Value |
Protocol 3: mCherry-EGFP-LC3 Autophagic Flux Assay
This is a robust method to monitor autophagic flux by utilizing a tandem fluorescently tagged LC3 protein.[13] In neutral pH autophagosomes, both mCherry and EGFP fluoresce (yellow puncta).[4] Upon fusion with acidic lysosomes, the EGFP signal is quenched, while the mCherry signal persists (red puncta).[4][13]
Materials:
-
Cells stably or transiently transfected with the mCherry-EGFP-LC3 plasmid[13]
-
CHBP
-
Confocal microscope
Procedure:
-
Transfection and Cell Seeding: Transfect cells with the mCherry-EGFP-LC3 plasmid.[13] After 24-48 hours, seed the cells for the experiment.
-
Treatment: Treat cells with CHBP as described in Protocol 1.
-
Live-Cell Imaging or Fixation:
-
For live-cell imaging, acquire images directly on a confocal microscope equipped with an environmental chamber.
-
Alternatively, fix the cells with 4% paraformaldehyde and mount for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images in both the green (EGFP) and red (mCherry) channels.
-
Count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.[13] An increase in red puncta indicates a successful autophagic flux.
-
Data Presentation:
| Treatment | CHBP Conc. (ng/mL) | Average Yellow Puncta (Autophagosomes) per Cell | Average Red Puncta (Autolysosomes) per Cell |
| Control | 0 | Value | Value |
| CHBP | 20 | Value | Value |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core autophagy signaling pathway and the experimental workflows described above.
References
- 1. Functions of Cationic Host Defense Peptides in Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic host defense peptides; novel antimicrobial therapeutics against Category A pathogens and emerging infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Measurement of SQSTM1 by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-techne.com [bio-techne.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Methods for Detection of Autophagy in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. proteolysis.jp [proteolysis.jp]
- 11. researchgate.net [researchgate.net]
- 12. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mCherry-GFP-LC3 reporter assay [bio-protocol.org]
Application Notes and Protocols for Thioether Cyclization in Novel Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel cyclic peptides utilizing thioether cyclization chemistry. This powerful strategy offers a robust and versatile method for introducing conformational constraints into peptides, thereby enhancing their therapeutic properties such as metabolic stability, binding affinity, and selectivity.[1][2][3][4]
Introduction to Thioether Cyclization
Thioether bonds are a popular choice for peptide cyclization due to their stability under physiological conditions.[1] This method typically involves the reaction between a thiol-containing residue, most commonly cysteine, and an electrophilic partner incorporated elsewhere in the peptide sequence.[5][6] The resulting thioether linkage provides a stable and conformationally defined cyclic peptide. Several chemoselective strategies have been developed for thioether cyclization, including nucleophilic substitution, Michael addition, and radical-mediated thiol-ene reactions.[2][3][5][7] These methods offer a high degree of control and are compatible with a wide range of peptide sequences and functionalities.
Advantages of Thioether-Cyclized Peptides in Drug Development
Cyclic peptides have garnered significant attention in drug discovery due to their ability to mimic protein secondary structures and bind to challenging drug targets.[4][8] Thioether cyclization, in particular, offers several advantages:
-
Enhanced Proteolytic Stability: The cyclic structure protects the peptide backbone from enzymatic degradation, leading to a longer in vivo half-life.[2][3]
-
Improved Binding Affinity and Selectivity: Conformational constraint reduces the entropic penalty upon binding to a target, leading to higher affinity and selectivity.[2][3]
-
Increased Cell Permeability: In some cases, cyclization can mask polar groups and enhance the peptide's ability to cross cell membranes.
-
Structural Diversity: The variety of available thioether formation chemistries allows for the creation of diverse peptide libraries with different ring sizes and conformations.[1]
Key Chemistries for Thioether Peptide Cyclization
Several methods are commonly employed for the synthesis of thioether-cyclized peptides. The choice of method depends on the desired peptide sequence, the location of the cyclization, and the desired properties of the final product.
Cysteine Alkylation with Haloacetyl Groups
A widely used method involves the reaction of a cysteine thiol with an N-terminal chloroacetyl or bromoacetyl group.[6][9] This reaction proceeds via an SN2 mechanism and is typically performed under basic conditions.
Michael Addition
This method involves the addition of a cysteine thiol to an electron-deficient double bond, such as a maleimide group.[10] The reaction is highly efficient and proceeds under mild conditions.
Thiol-Ene Radical Chemistry
The thiol-ene reaction is a "click" chemistry approach that involves the radical-mediated addition of a thiol to an alkene.[2][3][8][11] This method is known for its high efficiency, orthogonality to other functional groups, and can be initiated by light (photoinitiation) or thermal initiators.[2][3][8][11] This technique can be performed on-resin, simplifying the purification process.[8][11]
Data Presentation: Comparison of Thioether Cyclization Methods
| Cyclization Method | Key Reagents | Typical Reaction Conditions | Reported Yields | Advantages | Limitations | References |
| Cysteine Alkylation | Cysteine, Chloroacetyl or Bromoacetyl group | Basic pH (7-9), Aqueous or mixed aqueous/organic solvent, Room temperature | Good to excellent | Robust and well-established method. | Potential for side reactions at other nucleophilic side chains. | [6][9] |
| Michael Addition | Cysteine, Maleimide | Neutral to slightly basic pH (6.5-7.5), Aqueous buffer, Room temperature | High to quantitative | Highly chemoselective and rapid reaction. | Maleimides can be unstable at high pH. | [10] |
| Thiol-Ene Radical Reaction | Cysteine, Alkene-containing amino acid, Photoinitiator (e.g., DPAP) | UV irradiation (365 nm), Organic solvent (e.g., DMF/H2O), Room temperature | 24-37% (on-resin) | "Click" chemistry, high functional group tolerance, can be performed on-resin. | Requires a UV light source and photoinitiator. | [2][3][8] |
Experimental Protocols
Protocol 1: On-Resin Thioether Cyclization via Cysteine Alkylation
This protocol describes the cyclization of a linear peptide containing an N-terminal chloroacetyl group and a cysteine residue.
Materials:
-
Peptide-resin with N-terminal chloroacetyl group and a cysteine residue
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
Procedure:
-
Swell the peptide-resin in DMF for 1 hour.
-
Wash the resin with DMF (3 x resin volume).
-
Prepare a solution of 10 equivalents of DIPEA in DMF.
-
Add the DIPEA solution to the resin and shake at room temperature.
-
Monitor the reaction progress by taking small aliquots of resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Cleave the cyclic peptide from the resin using a TFA cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the cyclic peptide by reverse-phase HPLC.
Protocol 2: On-Resin Thiol-Ene Cyclization
This protocol outlines the on-resin cyclization of a peptide containing a cysteine and an alkene-bearing amino acid using a photoinitiator.[2][3][8]
Materials:
-
Peptide-resin containing a cysteine and an alkene-containing amino acid (e.g., Fmoc-L-allylglycine)
-
2,2-Dimethoxy-2-phenylacetophenone (DPAP) photoinitiator
-
N,N-Dimethylformamide (DMF) / H₂O (9:1 v/v)
-
UV lamp (365 nm)
-
Trifluoroacetic acid (TFA) cleavage cocktail
Procedure:
-
Swell the peptide-resin in the DMF/H₂O solvent mixture.
-
Prepare a solution of the photoinitiator DPAP (0.1 M) in the DMF/H₂O mixture.
-
Add the photoinitiator solution to the resin.
-
Irradiate the reaction mixture with a UV lamp at 365 nm at room temperature. Reaction times can vary, with strained alkenes like norbornene reacting within 20 minutes.[2][3]
-
Monitor the reaction by LC-MS analysis of cleaved aliquots.
-
After completion, wash the resin thoroughly with DMF, DCM, and MeOH.
-
Dry the resin and cleave the cyclic peptide as described in Protocol 1.
-
Purify the cyclic peptide by reverse-phase HPLC.
Visualizations
Logical Workflow for Thioether Cyclization Strategy Selection
Caption: A flowchart illustrating the decision-making process for selecting a thioether cyclization strategy.
Experimental Workflow for On-Resin Thiol-Ene Cyclization
Caption: A step-by-step workflow for the on-resin synthesis of a thioether-cyclized peptide via thiol-ene chemistry.
Signaling Pathway Example: Inhibition of a Kinase Pathway
Thioether-cyclized peptides can be designed to inhibit protein-protein interactions within a signaling pathway. For example, a cyclic peptide could block the interaction between a kinase and its substrate.
Caption: Diagram of a generic kinase signaling pathway inhibited by a thioether-cyclized peptide.
References
- 1. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 2. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 4. Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qyaobio.com [qyaobio.com]
- 6. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Thioether Cyclization of Peptides
Welcome to the technical support center for thioether cyclization of peptides. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My main product yield is low, and I see a significant amount of a species with double the expected mass in my LC-MS analysis. What is happening?
A1: This is a classic case of dimerization or oligomerization , where two or more linear peptide molecules react with each other (intermolecularly) instead of the desired intramolecular cyclization. This is particularly common with shorter peptides (less than seven residues) or at high concentrations.
Troubleshooting Steps:
-
Reduce Peptide Concentration: The most effective way to favor intramolecular cyclization is to work under high-dilution conditions (typically 0.1-1 mg/mL). This reduces the probability of two different peptide chains encountering each other.
-
On-Resin Cyclization: Performing the cyclization while the peptide is still attached to the solid-phase support can mimic high-dilution conditions, as the resin beads prevent intermolecular reactions.[1]
-
Controlled Addition: Slowly adding the linear peptide solution to the reaction vessel over an extended period can maintain a low instantaneous concentration, thus favoring the intramolecular reaction.
-
Incorporate Turn-Inducing Elements: Adding proline or D-amino acids into your peptide sequence can pre-organize the linear precursor into a conformation that favors cyclization.
Q2: I'm observing a peak with the same mass as my desired product, but with a different retention time on my HPLC. What could this be?
A2: You are likely observing epimerization or racemization , a change in the stereochemistry at one of the chiral centers in your peptide. This is a common issue, especially under basic conditions, and can occur at the C-terminal amino acid or the α-carbon of the cysteine residue.
Troubleshooting Steps:
-
Optimize pH: Avoid strongly basic conditions. For many thioether cyclizations, a pH range of 7.0-8.5 is optimal for the reaction of the thiol group without promoting significant epimerization.
-
Choice of Coupling Reagents (for lactam cyclization): While not directly a thioether cyclization issue, if you are performing a comparative lactam cyclization, be aware that some coupling reagents are more prone to causing epimerization. Additives like HOBt or HOAt can help suppress this.
Q3: When using a maleimide-based linker, my reaction fails to proceed to completion, even with a large excess of the maleimide reagent. What is the likely cause?
A3: The maleimide ring is susceptible to hydrolysis , especially at neutral to basic pH. Once hydrolyzed, it can no longer react with the thiol group of cysteine.[2][3]
Troubleshooting Steps:
-
Control pH: Perform the reaction at a slightly acidic to neutral pH (6.5-7.5) to balance the reactivity of the thiol with the stability of the maleimide.[2] The rate of hydrolysis increases significantly with increasing pH.[2][3]
-
Fresh Reagents: Prepare aqueous solutions of maleimide-containing reagents immediately before use. Avoid storing them in aqueous buffers.[2]
-
Reaction Time: While the thiol-maleimide reaction is generally fast, prolonged reaction times in aqueous buffers can lead to significant hydrolysis. Monitor the reaction progress to determine the optimal time.
Q4: My LC-MS analysis shows multiple unexpected peaks, some with mass additions and others with mass losses. What are the possible side reactions with cysteine?
A4: The cysteine residue itself can undergo several side reactions:
-
Oxidation: The thiol group is easily oxidized to form disulfide bonds. This can lead to the formation of an intramolecular disulfide-bridged peptide or intermolecular dimers and oligomers.
-
β-Elimination: Under basic conditions, the thiol group can be eliminated to form a dehydroalanine intermediate. This reactive species can then be attacked by other nucleophiles present in the reaction mixture, such as piperidine (if used for cleavage from the resin), leading to adducts.[4]
Troubleshooting Steps:
-
Degas Buffers: To prevent oxidation, use buffers that have been degassed by sparging with an inert gas like nitrogen or argon.
-
Work Under Inert Atmosphere: If your peptide is particularly sensitive to oxidation, perform the reaction under a nitrogen or argon atmosphere.
-
Avoid Strong Bases: Minimize exposure to strongly basic conditions to reduce the risk of β-elimination.
Q5: I am performing a cyclization between an N-terminal cysteine and a maleimide, and I see an isobaric peak that is difficult to separate from my product. What is this side product?
A5: You are likely observing the formation of a thiazine derivative. This occurs when the N-terminal amine of the cysteine attacks the succinimide ring of the thiol-maleimide adduct, leading to a stable six-membered ring structure. This rearrangement is pH-dependent and more prevalent at neutral to basic pH.[5][6][7][8]
Troubleshooting Steps:
-
Acidic Conditions: Performing the conjugation reaction under acidic conditions (pH < 7) can prevent the nucleophilic attack by the N-terminal amine and thus minimize thiazine formation.[7][8]
-
N-terminal Acetylation: Acetylating the N-terminal amine of the cysteine will prevent it from attacking the succinimide ring.
-
Analytical Differentiation: Thiazine and the desired succinimidyl thioether are isobaric (same mass). They can be differentiated by tandem mass spectrometry (MS/MS), as they produce unique fragmentation patterns.[6][8]
Quantitative Summary of Side Products
The formation of side products is highly dependent on the specific peptide sequence, reaction conditions, and cyclization strategy. The following table provides a summary of reported quantitative data for common side products.
| Side Product | Reaction Conditions | Observed Yield/Rate | Mitigation Strategy | Reference(s) |
| Dimerization | Solution-phase cyclization of a linear hexapeptide at high concentration | Can be the major product | High dilution (0.1-1 mg/mL) or on-resin cyclization | [1] |
| Epimerization | Solution-phase cyclization using PyBOP | 15% epimer formation | Choice of coupling reagents and additives (e.g., HOBt) | [9] |
| Maleimide Hydrolysis | pH 8.5 - 14 | Rate increases with pH | Perform reaction at pH 6.5-7.5 | [3][10] |
| Thiazine Formation | N-terminal Cys with maleimide at neutral to basic pH | Can be a significant by-product | Perform reaction at acidic pH or acetylate N-terminus | [5][6][7][8] |
| β-Elimination | C-terminal Cys with piperidine treatment (Fmoc SPPS) | Can be a significant side-product | Use of bulky trityl protecting group on Cys | [4] |
Experimental Protocols
Detailed Protocol for On-Resin Thioether Cyclization (Chloroacetyl Method)
This protocol describes the on-resin cyclization of a peptide containing a cysteine residue and an N-terminal chloroacetyl group.
-
Peptide Synthesis:
-
Synthesize the linear peptide on a suitable solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Incorporate the cysteine residue with a trityl (Trt) protecting group on the thiol side chain.
-
After the final amino acid coupling, chloroacetylate the N-terminus by reacting the resin-bound peptide with chloroacetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIEA) in a solvent such as N,N-dimethylformamide (DMF).
-
-
Cysteine Deprotection:
-
Selectively deprotect the cysteine thiol group. For the Trt group, this is typically achieved by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) with scavengers like triisopropylsilane (TIS). A common cocktail is 95:2.5:2.5 (v/v/v) TFA:TIS:H₂O, but for selective deprotection on resin, milder conditions with lower concentrations of TFA are used.
-
-
On-Resin Cyclization:
-
Wash the resin thoroughly with DCM and then DMF.
-
Suspend the resin in DMF and add a base, such as DIEA, to deprotonate the free thiol group, forming the more nucleophilic thiolate.
-
Allow the intramolecular reaction to proceed at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
-
-
Cleavage and Purification:
-
Once the cyclization is complete, wash the resin with DMF and DCM.
-
Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the cyclic peptide by preparative reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
-
Detailed Protocol for HPLC-MS Analysis of Cyclization Products
This protocol outlines a general method for the analysis of a peptide cyclization reaction mixture to identify the desired product and common side products.
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture (after cleavage and precipitation).
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA or formic acid. The final concentration should be around 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is standard for peptide analysis (e.g., 2.1 or 4.6 mm internal diameter, 50-150 mm length, 1.8-5 µm particle size).
-
Mobile Phase A: 0.1% TFA or formic acid in water.
-
Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.
-
Gradient: A typical gradient for analytical separation would be from 5% to 95% B over 15-30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized to achieve good separation of the product from impurities.
-
Flow Rate: 0.2-1.0 mL/min, depending on the column diameter.
-
Detection: UV detection at 214 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is most common for peptides.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass determination.
-
Scan Range: A typical scan range would be from m/z 200 to 2000.
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the desired cyclic monomer, the dimer, and potential side products (e.g., hydrolyzed maleimide adduct, oxidized peptide).
-
Compare the experimental masses with the theoretical masses to confirm the identity of the peaks.
-
For isobaric species like the thiazine and succinimide adducts, perform MS/MS fragmentation to identify unique fragment ions for each species.
-
-
Visualizations
Caption: Experimental workflow for thioether cyclization of peptides.
Caption: Troubleshooting logic for identifying side products.
Caption: Common side reactions in thioether cyclization.
References
- 1. Cyclization of disulfide-containing peptides in solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CHBP Solubility for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing CHBP for in vivo experiments. Our goal is to provide practical guidance to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of CHBP?
A1: A preliminary solubility assessment is crucial. It is recommended to determine the equilibrium solubility of CHBP in various pharmaceutically acceptable solvents and buffer systems.[1][2] This involves suspending an excess amount of CHBP in the chosen vehicle, agitating the mixture until equilibrium is reached (typically 24-72 hours), and then measuring the concentration of the dissolved compound in the supernatant.[1] Key parameters to evaluate include a range of pH values (e.g., 1.2, 4.5, 6.8) to understand the pH-solubility profile.[1]
Q2: My CHBP is poorly soluble in aqueous solutions. What are the recommended strategies to improve its solubility for in vivo administration?
A2: For poorly water-soluble compounds like CHBP, several formulation strategies can be employed.[3][4] These include:
-
Co-solvents: Utilizing a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) can significantly enhance solubility.[5][6]
-
pH Adjustment: If CHBP has ionizable groups, adjusting the pH of the formulation can increase solubility.[7][8] For basic drugs, a lower pH will increase solubility, while for acidic drugs, a higher pH is beneficial.
-
Surfactants: The use of non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) can help to form micelles that encapsulate the hydrophobic CHBP, increasing its apparent solubility in aqueous media.
-
Cyclodextrins: Encapsulating CHBP within cyclodextrin molecules (e.g., 2-hydroxypropyl-β-cyclodextrin, HPBCD) can form inclusion complexes with improved aqueous solubility.[9][10]
-
Lipid-based formulations: Formulating CHBP in oils, lipids, or self-emulsifying drug delivery systems (SEDDS) can be an effective approach, particularly for oral administration.[11]
Q3: How do I choose the most appropriate solvent system for my in vivo study?
A3: The choice of solvent depends on the route of administration, the required dose, and the toxicity of the excipients. For intravenous injections, the formulation must be sterile, and the pH should ideally be close to physiological pH (around 7.4) to minimize irritation.[7] Commonly used and generally safe solvents for animal studies include saline, phosphate-buffered saline (PBS), and aqueous solutions containing low percentages of DMSO, ethanol, or PEG 400.[12][13] It is critical to consult toxicology data for any excipient used and to run a vehicle-only control group in your experiment.
Q4: I am observing precipitation of CHBP after diluting my stock solution or upon injection. What can I do to prevent this?
A4: Precipitation upon dilution or injection is a common issue for poorly soluble compounds.[14][15] To mitigate this, consider the following:
-
Slower rate of administration: For intravenous injections, a slower infusion rate can allow for rapid distribution and dilution in the bloodstream, reducing the risk of precipitation at the injection site.
-
Use of precipitation inhibitors: Certain polymers can act as precipitation inhibitors, maintaining the drug in a supersaturated state for a longer duration.[11]
-
Formulation optimization: Re-evaluate your formulation. It may be necessary to increase the concentration of the co-solvent or surfactant, or switch to a different solubilization technology like cyclodextrins or a lipid-based system.[14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| CHBP powder is difficult to wet and disperse. | The compound is highly hydrophobic. | Use a small amount of a wetting agent (e.g., a surfactant like Tween® 80) or an organic solvent (e.g., ethanol) to form a paste before adding the bulk vehicle. |
| The prepared CHBP solution is cloudy or contains visible particles. | Incomplete dissolution or precipitation. | Increase sonication time or agitation. Consider gentle heating if the compound is heat-stable. If the issue persists, the solubility limit in the current vehicle has likely been exceeded; a different formulation approach is needed. |
| CHBP precipitates out of solution over time. | The solution is supersaturated and unstable. | Prepare the formulation fresh before each experiment. Alternatively, investigate the use of crystallization inhibitors or switch to a more stable formulation, such as a cyclodextrin complex. |
| Toxicity or adverse effects are observed in the vehicle control group. | The concentration of the co-solvent or excipient is too high. | Reduce the concentration of the problematic excipient. Refer to literature for maximum tolerated doses of common formulation vehicles in your animal model.[13] |
| Inconsistent results between experimental batches. | Variability in formulation preparation. | Standardize the formulation protocol, including the order of ingredient addition, mixing speed and duration, and temperature. Ensure accurate weighing and volume measurements. |
Data Presentation: Solubility Screening of CHBP
The following table provides a template for summarizing the results of a solubility screening study for CHBP. Researchers should adapt this table with their own experimental data.
| Solvent/Vehicle | pH | Temperature (°C) | Equilibrium Solubility (mg/mL) | Observations |
| Deionized Water | 7.0 | 25 | e.g., <0.01 | Insoluble |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | e.g., <0.01 | Insoluble |
| 0.1 N HCl | 1.2 | 25 | e.g., 0.5 | Slight solubility |
| 5% DMSO in Saline | 7.2 | 25 | e.g., 1.0 | Clear solution |
| 10% Ethanol in Saline | 7.1 | 25 | e.g., 0.8 | Clear solution |
| 20% PEG 400 in Water | 7.0 | 25 | e.g., 2.5 | Clear, slightly viscous |
| 10% HPBCD in Water | 7.0 | 25 | e.g., 5.0 | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a CHBP Formulation using a Co-solvent System
-
Weigh the required amount of CHBP powder accurately.
-
In a sterile container, dissolve the CHBP powder in a minimal amount of a suitable organic co-solvent (e.g., DMSO, ethanol). Vortex or sonicate until fully dissolved.
-
Gradually add the aqueous vehicle (e.g., saline or PBS) to the dissolved CHBP concentrate while continuously vortexing or stirring. Add the aqueous phase dropwise to avoid immediate precipitation.
-
If necessary, adjust the final pH of the solution using dilute HCl or NaOH.[8]
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Sterile-filter the final formulation through a 0.22 µm syringe filter before administration.
Protocol 2: Preparation of a CHBP Formulation using Cyclodextrins
-
Prepare an aqueous solution of the desired cyclodextrin (e.g., 10% w/v HPBCD in sterile water).
-
Add the accurately weighed CHBP powder to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation. Gentle heating may be applied if CHBP is stable at elevated temperatures.
-
After the incubation period, centrifuge or filter the solution to remove any undissolved CHBP.
-
The clear supernatant containing the CHBP-cyclodextrin complex can then be sterile-filtered for in vivo use.
Visualizations
Caption: A stepwise workflow for characterizing and optimizing the solubility of CHBP for in vivo studies.
Caption: A diagram illustrating a hypothetical signaling pathway that could be investigated using CHBP.
References
- 1. who.int [who.int]
- 2. scielo.br [scielo.br]
- 3. Strategies to address low drug solubility in discovery and development [hero.epa.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical development of a parenteral formulation of conivaptan hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. medisca.net [medisca.net]
- 9. Effect of 2-hydroxypropyl-beta-cyclodextrin on the solubility, stability, and pharmacological activity of the chemical delivery system of TRH analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New solvent options for in vivo assays in the Galleria mellonella larvae model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collection - In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems - Molecular Pharmaceutics - Figshare [acs.figshare.com]
Technical Support Center: Preventing CHBP Aggregation in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the aggregation of the synthetic peptide CHBP in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and provide effective solutions to ensure the stability and solubility of CHBP in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with CHBP aggregation and offers step-by-step solutions.
1. My CHBP solution appears cloudy or contains visible precipitates immediately after preparation. What should I do?
-
Potential Cause: The concentration of CHBP may be too high for the chosen buffer, or the dissolution method may be inadequate. Hydrophobic interactions between CHBP molecules can lead to immediate aggregation if not properly solubilized.
-
Solution Workflow:
Caption: Troubleshooting workflow for an initially cloudy CHBP solution.
2. My CHBP solution is initially clear but becomes cloudy over time or after a freeze-thaw cycle. How can I prevent this?
-
Potential Cause: CHBP may be unstable in the current buffer conditions, leading to gradual aggregation. Temperature changes during freeze-thaw cycles can also induce aggregation.
-
Solutions:
-
Optimize Buffer pH and Salt Concentration: The stability of peptides is often pH-dependent. Perform a pH screening experiment to identify the pH at which CHBP is most stable. Additionally, adjusting the ionic strength with salts like NaCl or KCl can sometimes prevent aggregation.
-
Add Cryoprotectants: For solutions that undergo freeze-thaw cycles, adding cryoprotectants like glycerol (5-20%) or sucrose can help maintain CHBP stability.
-
Use a Different Buffer System: Consider switching to a buffer known for its stabilizing properties, such as a citrate or phosphate buffer, depending on the pH requirements of your experiment.
-
3. I am observing inconsistent results in my functional assays with CHBP. Could aggregation be the cause?
-
Potential Cause: Yes, aggregation can lead to a decrease in the effective concentration of active, monomeric CHBP, resulting in variable assay results. Aggregates can also interfere with assay readings.
-
Solutions:
-
Confirm Aggregation: Use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates in your CHBP stock solution.
-
Incorporate Detergents: Adding a low concentration of a non-ionic detergent, such as Tween® 20 or Triton™ X-100, can help prevent the formation of aggregates that might interfere with your assay.[1]
-
Prepare Fresh Solutions: Whenever possible, prepare fresh CHBP solutions for each experiment to minimize the impact of time-dependent aggregation.
-
Frequently Asked Questions (FAQs)
1. What are the common causes of CHBP aggregation in aqueous solutions?
CHBP aggregation can be driven by several factors:
-
Hydrophobic Interactions: The hydrophobic regions of CHBP molecules can interact in an aqueous environment to minimize their exposure to water, leading to self-assembly and aggregation.[2]
-
Electrostatic Interactions: Unfavorable electrostatic interactions can occur at certain pH values, leading to aggregation.
-
Unfolding: Partial or complete unfolding of the peptide structure can expose hydrophobic residues that are normally buried, promoting aggregation.
-
High Concentration: At higher concentrations, the likelihood of intermolecular interactions and aggregation increases.
2. How does buffer pH and ionic strength affect CHBP aggregation?
The net charge of CHBP is dependent on the pH of the solution. At its isoelectric point (pI), the net charge is zero, which can minimize electrostatic repulsion between molecules and increase the tendency to aggregate. Adjusting the pH away from the pI can increase the net charge and enhance solubility. The ionic strength of the buffer, modulated by salt concentration, can also influence aggregation by shielding electrostatic interactions.
3. What are osmolytes and how can they prevent CHBP aggregation?
Osmolytes are small organic molecules that can stabilize proteins and peptides in their native, folded state.[3][4] They are thought to work by being preferentially excluded from the peptide surface, which favors a more compact, less aggregation-prone conformation.[3]
Mechanism of Osmolyte Action
Caption: Osmolytes favor the folded state of CHBP, preventing aggregation.
4. Can detergents help in preventing CHBP aggregation?
Yes, detergents can be very effective in preventing aggregation, especially when it is driven by hydrophobic interactions.[1] Non-ionic or zwitterionic detergents are generally preferred as they are less likely to denature the peptide.[5] They form micelles around the hydrophobic regions of CHBP, preventing them from interacting with each other.[5]
5. What is the role of reducing agents in preventing aggregation?
If CHBP contains cysteine residues, disulfide bond formation can lead to covalent aggregation. Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can prevent this by keeping the cysteine residues in a reduced state.[5]
Quantitative Data on Anti-Aggregation Additives
The following table summarizes the effects of various additives on protein and peptide solubility and aggregation, providing a starting point for optimizing your CHBP formulation.
| Additive | Typical Concentration | Effect on Aggregation | Reference |
| Detergents | |||
| Tween® 20 | 0.01 - 0.1% | Reduces hydrophobic aggregation | [5] |
| Triton™ X-100 | 0.01 - 0.1% | Disrupts colloidal aggregate structure | [1] |
| CHAPS | 0.1% | Solubilizes aggregates via hydrophobic patches | [5] |
| Osmolytes | |||
| Glycine | 0.1 - 1 M | Prevents aggregation under heat stress | [3][4] |
| Proline | 0.5 - 2 M | Destabilizes partially unfolded states | [3] |
| Glycerol | 5 - 20% | Stabilizes against freeze-thaw stress | [6] |
| Salts | |||
| NaCl | 50 - 500 mM | Modulates electrostatic interactions | [5] |
| Reducing Agents | |||
| DTT | 1 - 10 mM | Prevents disulfide bond formation | [5] |
| TCEP | 0.5 - 5 mM | Longer half-life than DTT | [5] |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol describes a method to screen for the optimal pH and salt concentration to prevent CHBP aggregation using a 96-well plate format and monitoring turbidity.
-
Prepare a series of buffers: Prepare a range of buffers with varying pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris for pH 7-9) and different salt concentrations (e.g., 0 mM, 50 mM, 150 mM, 500 mM NaCl).
-
Prepare CHBP stock solution: Dissolve CHBP in nuclease-free water to create a concentrated stock solution.
-
Aliquot buffers: Add 90 µL of each buffer condition to the wells of a clear, flat-bottom 96-well plate.
-
Add CHBP: Add 10 µL of the CHBP stock solution to each well to reach the final desired concentration.
-
Incubate: Incubate the plate at the desired temperature (e.g., room temperature or 37°C).
-
Monitor turbidity: Measure the absorbance at 340 nm or 600 nm at regular intervals (e.g., 0, 1, 4, 8, and 24 hours) using a plate reader. An increase in absorbance indicates an increase in aggregation.
-
Analyze data: Plot the change in absorbance over time for each condition. The conditions with the lowest and most stable absorbance readings are the most suitable for preventing CHBP aggregation.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique used to measure the size distribution of particles in a solution.
-
Sample Preparation:
-
Prepare the CHBP solution in the desired buffer.
-
Filter the solution through a low-protein-binding 0.22 µm filter to remove any dust or extraneous particles.
-
Use a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Set the laser wavelength and scattering angle as per the instrument's recommendations.
-
Equilibrate the sample to the desired temperature.
-
-
Data Acquisition:
-
Acquire multiple measurements to ensure reproducibility.
-
The instrument software will generate a particle size distribution profile.
-
-
Data Interpretation:
-
A monomodal peak at the expected size of monomeric CHBP indicates a non-aggregated sample.
-
The presence of larger peaks or a high polydispersity index (PDI) suggests the presence of aggregates.
-
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions [mdpi.com]
- 3. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments [scirp.org]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. [Stabilization of diluted aqueous solutions of horseradish peroxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of CHBP in Different Buffer Conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-chloro-4-hydroxy-N-(4-hydroxyphenyl)benzamide (CHBP) in various experimental settings. The information is presented in a question-and-answer format to address common issues and facilitate troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of CHBP in buffer solutions?
A1: The stability of phenolic compounds like CHBP is influenced by several factors.[1][2][3] Key factors include:
-
pH: The ionization state of the phenolic hydroxyl groups is pH-dependent, which can alter the molecule's susceptibility to oxidation and other degradation pathways.[4][5]
-
Temperature: Higher temperatures can accelerate degradation reactions.[2][3][6]
-
Light Exposure: Exposure to light, especially UV light, can induce photochemical degradation.[1][2][4]
-
Presence of Oxygen: Dissolved oxygen can lead to oxidative degradation of the phenolic moieties.[2]
-
Buffer Composition: The specific components of the buffer can potentially interact with CHBP and affect its stability.
Q2: At what pH range is CHBP expected to be most stable?
A2: Generally, phenolic compounds are more stable in acidic conditions (pH < 7).[4][7] At alkaline pH, the deprotonation of phenolic hydroxyl groups increases their susceptibility to oxidation. Therefore, it is recommended to initially handle and store CHBP solutions in buffers with a slightly acidic to neutral pH, monitoring for any signs of degradation.
Q3: Are there any visible signs of CHBP degradation in solution?
A3: A common sign of phenolic compound degradation is a change in the color of the solution, often turning yellow or brown due to the formation of oxidation products. The appearance of precipitates may also indicate degradation or solubility issues.
Q4: How should I prepare stock solutions of CHBP?
A4: It is advisable to prepare stock solutions of CHBP in a non-aqueous, inert solvent such as DMSO and store them at low temperatures (-20°C or -80°C).[8] This minimizes hydrolysis and other degradation reactions that can occur in aqueous buffers. Subsequent dilutions into aqueous buffers should be done immediately before the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of CHBP in the experimental buffer. | Prepare fresh CHBP solutions for each experiment. Minimize the time the compound is in aqueous buffer. Consider performing a time-course experiment to assess stability under your specific conditions. |
| Loss of compound activity over time | CHBP is degrading during storage or incubation. | Store stock solutions in an inert solvent at low temperatures. Protect solutions from light. Consider de-gassing buffers to remove dissolved oxygen. |
| Change in solution color | Oxidation of the phenolic groups. | Prepare solutions in buffers with a slightly acidic pH. Add antioxidants like ascorbic acid to the buffer, if compatible with the experimental design.[4] |
| Precipitate formation in the buffer | Poor solubility or degradation leading to insoluble products. | Check the solubility of CHBP in your chosen buffer. You may need to adjust the pH or add a co-solvent. Ensure the precipitate is not due to degradation by analyzing the sample via HPLC. |
Experimental Protocols
Protocol 1: Assessment of CHBP Stability in Different Buffers
This protocol outlines a method to evaluate the stability of CHBP over time in various buffer conditions.
Materials:
-
CHBP
-
Dimethyl sulfoxide (DMSO)
-
A selection of buffers (e.g., phosphate, acetate, TRIS) at various pH values (e.g., 5.0, 7.4, 9.0)
-
Incubator or water bath
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare a concentrated stock solution of CHBP (e.g., 10 mM) in DMSO.
-
Prepare working solutions by diluting the stock solution into each of the selected buffers to a final concentration (e.g., 10 µM).
-
Incubate the working solutions at a relevant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Immediately stop any further degradation by adding an equal volume of ice-cold acetonitrile or methanol.
-
Analyze the samples by HPLC-UV or LC-MS/MS to quantify the remaining percentage of CHBP. The initial time point (t=0) serves as the 100% reference.
Protocol 2: Microsomal Stability Assay
This protocol is for assessing the metabolic stability of CHBP in the presence of liver microsomes, which is a common in vitro model in drug development.[9][10][11]
Materials:
-
CHBP
-
Liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Incubator shaker
-
Acetonitrile or methanol with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a CHBP working solution in the phosphate buffer.
-
Pre-warm the microsomal solution and the CHBP solution to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the mixture of microsomes and CHBP. The final concentration of CHBP is typically low (e.g., 1 µM).
-
Incubate at 37°C with gentle shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction by adding a stopping solution (e.g., ice-cold acetonitrile with an internal standard).
-
Centrifuge the samples to pellet the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the percentage of CHBP remaining over time.
Data Presentation
Table 1: Hypothetical Stability of CHBP in Different Buffers at 37°C
| Buffer (pH) | % CHBP Remaining after 8 hours | % CHBP Remaining after 24 hours |
| Acetate (5.0) | 95% | 88% |
| Phosphate (7.4) | 85% | 70% |
| TRIS (9.0) | 60% | 45% |
Table 2: Hypothetical Metabolic Stability of CHBP in Human Liver Microsomes
| Time (minutes) | % CHBP Remaining |
| 0 | 100% |
| 5 | 85% |
| 15 | 60% |
| 30 | 35% |
| 60 | 10% |
Visualizations
Caption: Workflow for assessing CHBP stability in different buffer conditions.
Caption: Logical relationship in a microsomal stability assay for CHBP.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Chloro-4'-hydroxybenzophenone | TargetMol [targetmol.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Metabolic Stability Assays [merckmillipore.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Technical Support Center: Enhancing Thioether-Cyclized Peptide Synthesis
Welcome to the technical support center for thioether-cyclized peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving yields and troubleshooting common issues encountered during the synthesis of thioether-cyclized peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for forming thioether linkages in peptide cyclization?
A1: The most prevalent methods involve the reaction of a cysteine thiol with an electrophile. Key strategies include:
-
Intramolecular S-alkylation: This involves the reaction of a cysteine residue with a haloacetylated residue (e.g., bromoacetyl or chloroacetyl) incorporated into the peptide sequence. This is a robust and widely used method for forming a stable thioether bond.
-
Thiol-Ene Radical Reaction: This "click chemistry" approach involves the radical-mediated addition of a cysteine thiol to an alkene-containing amino acid within the peptide sequence. This reaction is typically initiated by a photoinitiator and UV light and is known for its high efficiency and selectivity.[1][2]
-
Michael Addition: This method involves the addition of a cysteine thiol to an electron-deficient alkene, such as a maleimide-functionalized residue.
-
Methionine-Cysteine Bis-alkylation: This strategy involves the reaction of both a methionine and a cysteine residue with a bifunctional alkylating agent to form a cyclic peptide.
Q2: What are the primary side reactions that can lower the yield of thioether-cyclized peptide synthesis?
A2: Several side reactions can compete with the desired intramolecular cyclization, leading to lower yields and purification challenges. These include:
-
Dimerization and Oligomerization: Intermolecular reactions between two or more peptide chains are a major cause of low yields, especially at high peptide concentrations.[3]
-
Oxidation: The thioether bond can be oxidized to a sulfoxide or sulfone, particularly during workup or purification if exposed to oxidizing agents.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to aspartimide formation under both acidic and basic conditions, which can lead to a mixture of products.
-
Racemization: The chirality of amino acids can be compromised during activation and coupling steps, especially at the C-terminus.
-
Incomplete Deprotection or Cleavage: Residual protecting groups or incomplete cleavage from the solid-phase support can result in complex mixtures of byproducts.
Q3: How can I minimize dimerization and other intermolecular side reactions?
A3: Minimizing intermolecular reactions is crucial for achieving high yields of the desired monomeric cyclic peptide. Key strategies include:
-
High Dilution: Performing the cyclization reaction in a dilute solution (typically 0.1-1 mM) favors intramolecular over intermolecular reactions.[4]
-
On-Resin Cyclization: Conducting the cyclization while the peptide is still attached to the solid-phase support can mimic high dilution conditions, as the resin-bound peptides are physically separated.[2] This "pseudo-dilution" effect significantly reduces the likelihood of intermolecular reactions.
-
Chaotropic Agents: The addition of chaotropic agents, such as lithium chloride (LiCl), to the cyclization solution has been shown to reduce the formation of cyclic dimers.[5]
Q4: What is the optimal pH for thioether cyclization?
A4: The optimal pH for thioether cyclization depends on the specific reaction. For intramolecular S-alkylation of a cysteine with a haloacetyl group, a slightly basic pH (around 8-9) is generally preferred to ensure the cysteine thiol is deprotonated to the more nucleophilic thiolate anion. However, excessively high pH can promote side reactions. It is crucial to empirically determine the optimal pH for each specific peptide sequence.
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during thioether-cyclized peptide synthesis.
Problem 1: Low to No Yield of the Desired Cyclic Peptide
Possible Causes & Solutions
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incomplete linear peptide synthesis | Analyze the crude linear peptide by HPLC and Mass Spectrometry (MS) before cyclization. | Optimize coupling and deprotection steps in the solid-phase peptide synthesis (SPPS) protocol. Ensure high-quality reagents and solvents. |
| Inefficient cyclization reaction | Monitor the cyclization reaction over time using HPLC-MS to check for the disappearance of the linear precursor and the appearance of the cyclic product. | - Optimize pH: Perform small-scale trials at different pH values (e.g., 7.5, 8.0, 8.5, 9.0).- Increase reaction time: Some cyclizations may require longer reaction times (up to 24-48 hours).- Increase temperature: Carefully increasing the reaction temperature (e.g., to 37°C or 50°C) may improve the reaction rate. |
| Incorrect confirmation of product | Verify the mass of the obtained product by high-resolution mass spectrometry. The mass should correspond to the cyclized peptide (loss of HBr or HCl from the linear precursor in the case of haloacetyl chemistry). | Use tandem MS (MS/MS) to confirm the peptide sequence and the location of the thioether linkage. |
| Precipitation of the peptide | Visually inspect the reaction mixture for any precipitate. Analyze the supernatant and any solid material by HPLC. | - Change solvent system: Try different solvent mixtures (e.g., varying ratios of acetonitrile/water, or adding DMF or NMP).- Lower peptide concentration: Further dilute the reaction mixture. |
Problem 2: Presence of a Major Peak Corresponding to the Dimer or Higher Oligomers
Possible Causes & Solutions
| Possible Cause | Diagnostic Check | Recommended Solution |
| Peptide concentration is too high | Analyze the crude product by HPLC-MS. Dimer will have twice the mass of the monomer. | - Perform cyclization at high dilution: Decrease the peptide concentration to 0.1-0.5 mM.- Use on-resin cyclization: This method physically separates peptide chains, minimizing intermolecular reactions. |
| Peptide conformation favors intermolecular reaction | This is difficult to diagnose directly but can be inferred if dimerization persists even at high dilution. | - Introduce turn-inducing residues: Incorporate amino acids like proline or glycine near the cyclization site to pre-organize the peptide for intramolecular reaction.- Add chaotropic agents: Include LiCl in the cyclization buffer. |
Problem 3: Presence of Multiple Unidentified Peaks in the HPLC Chromatogram
Possible Causes & Solutions
| Possible Cause | Diagnostic Check | Recommended Solution |
| Oxidation of the thioether | Check the mass spectrum for peaks corresponding to the mass of the cyclic peptide +16 Da (sulfoxide) or +32 Da (sulfone). | - Degas all solvents: Use nitrogen or argon bubbling to remove dissolved oxygen.- Add antioxidants: Include a scavenger like dithiothreitol (DTT) in small amounts during workup and purification, but be mindful it can interfere with disulfide bonds if present. |
| Aspartimide formation | Look for peaks with the same mass as the desired product but different retention times. MS/MS fragmentation may help identify the rearranged peptide. | - Use protecting groups for Asp that minimize this side reaction: For example, O-2,4-dichlorobenzyl (Dcb) or O-3,4-dichlorobenzyl (Dcb) esters.- Avoid prolonged exposure to basic conditions. |
| Incomplete removal of protecting groups | Check the mass spectrum for peaks corresponding to the cyclic peptide plus the mass of any protecting groups. | Optimize the cleavage and deprotection cocktail and reaction time. Ensure fresh reagents are used. |
Data Presentation: Impact of Reaction Conditions on Cyclization Yield
Table 1: Reported Yields for On-Resin Thioether Cyclization Methods
| Cyclization Method | Peptide Sequence/Type | Reaction Conditions | Reported Yield (%) | Reference |
| Thiol-ene (Photochemical) | c(Cys-Lys(Alloc)) | 1 hr UV (365 nm), DMPA initiator in DMF | 24 | [1] |
| Thiol-ene (Photochemical) | c(Cys-Lys(Norbornene)) | 20 min UV (365 nm), DMPA initiator in DMF | 37 | [1] |
| Intramolecular S-alkylation | Model tripeptides | LiCl in DMF | High purity monomer | [3] |
| Intramolecular S-alkylation | Various sequences | 85 °C in DMF | 7-28 | [6] |
Table 2: Reported Yields for Solution-Phase Thioether Cyclization Methods
| Cyclization Method | Peptide Concentration | Solvent System | Reported Yield (%) | Reference |
| Thiol-ene (Photochemical) | 2 mM | Acetonitrile/Water with DMPA initiator | Comparable to on-resin | [1] |
| Intramolecular S-alkylation | Not specified | DMF/DIPEA | 87-90 | [7] |
| Direct Aminolysis of Thioesters | 1 mM | Acetonitrile/Aqueous Imidazole | 15-46 | [4] |
Experimental Protocols
Protocol 1: On-Resin Intramolecular S-Alkylation via Bromoacetylation
This protocol describes the synthesis of a thioether-cyclized peptide on solid support by reacting a cysteine residue with an N-terminal bromoacetyl group.
1. Solid-Phase Peptide Synthesis (SPPS): a. Synthesize the linear peptide sequence on a suitable resin (e.g., Rink Amide resin) using standard Fmoc/tBu chemistry. The sequence should contain a cysteine at the desired position. b. After the final amino acid coupling, remove the N-terminal Fmoc protecting group.
2. N-terminal Bromoacetylation: a. Swell the peptide-resin in N,N-dimethylformamide (DMF). b. In a separate vessel, prepare a solution of bromoacetic anhydride. To do this, dissolve bromoacetic acid (10 eq. to the resin substitution) in dichloromethane (DCM) and add N,N'-diisopropylcarbodiimide (DIC) (5 eq.). Stir for 10-15 minutes at 0°C. c. Alternatively, a pre-formed solution of bromoacetic anhydride or another activating agent like HBTU/DIPEA with bromoacetic acid can be used. d. Add the activating bromoacetic acid solution to the resin and shake for 1-2 hours at room temperature. e. Monitor the reaction completion using a Kaiser test (should be negative). f. Wash the resin thoroughly with DMF and DCM and dry under vacuum.
3. On-Resin Cyclization: a. Swell the bromoacetylated peptide-resin in DMF. b. Add a solution of diisopropylethylamine (DIPEA) in DMF (e.g., 1:5 v/v) to the resin to achieve a basic pH (around 8-9). c. Shake the reaction mixture at room temperature for 4-24 hours. d. Monitor the disappearance of the free thiol using Ellman's test. e. Once the cyclization is complete, wash the resin with DMF and DCM.
4. Cleavage and Deprotection: a. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature. b. Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. c. Lyophilize the crude peptide.
5. Purification and Analysis: a. Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.
Protocol 2: Solution-Phase Thiol-Ene Cyclization
This protocol details the cyclization of a peptide containing a cysteine and an alkene-bearing amino acid in solution using a photoinitiator.
1. Synthesis and Purification of the Linear Peptide: a. Synthesize the linear peptide containing both a cysteine and an alkene-containing amino acid (e.g., allylglycine or a lysine modified with an allyloxycarbonyl group) using standard SPPS. b. Cleave the peptide from the resin and deprotect all side chains. c. Purify the linear peptide by RP-HPLC and confirm its identity by mass spectrometry.
2. Solution-Phase Cyclization: a. Dissolve the purified linear peptide in a suitable solvent system (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1-1 mM. b. Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), to the solution (e.g., 0.1-0.5 eq. relative to the peptide). c. Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the radical reaction. d. Irradiate the reaction mixture with UV light (typically 365 nm) for 20 minutes to 2 hours. e. Monitor the progress of the reaction by HPLC-MS, observing the consumption of the linear starting material and the formation of the cyclic product.
3. Purification and Analysis: a. Once the reaction is complete, concentrate the solution to remove the organic solvent. b. Lyophilize the aqueous solution to obtain the crude cyclic peptide. c. Purify the cyclic peptide by RP-HPLC. d. Characterize the final product by high-resolution mass spectrometry and NMR if necessary to confirm the structure.
Visualizations
Caption: General experimental workflow for thioether-cyclized peptide synthesis.
References
- 1. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On-resin peptide modification of methionine residue by employing 2-bromoacetate derivatives [ccspublishing.org.cn]
- 7. mdpi.com [mdpi.com]
CHBP Purification Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers purifying Calmodulin-like skin protein (CHBP) and other related proteins.
Frequently Asked Questions (FAQs)
Q1: What is the typical expression system for recombinant CHBP?
A1: Recombinant CHBP is commonly expressed in bacterial systems, with Escherichia coli (E. coli) being the most frequent host. Strains like BL21(DE3) are often used due to their robust expression capabilities for non-toxic proteins.
Q2: What purification strategy is most effective for CHBP?
A2: A multi-step strategy is typically required for high purity. The most common approach involves an initial affinity chromatography step, often using an engineered polyhistidine-tag (His-tag), followed by a polishing step such as size-exclusion chromatography (SEC) to remove aggregates and other impurities.
Q3: My CHBP protein is calcium-binding. How does this affect purification?
A3: The calcium-binding nature of CHBP can influence its conformation and stability.
-
During Lysis and Binding: Including a chelating agent like EDTA in the lysis buffer can help achieve a uniform, calcium-free state, which may be necessary for consistent binding to affinity resins.
-
During Elution and Storage: Conversely, adding calcium (e.g., 1-5 mM CaCl₂) to elution and storage buffers can be critical for maintaining the structural integrity and activity of the final protein, preventing aggregation. The optimal strategy should be determined empirically.
Q4: What is a typical yield for CHBP from a bacterial culture?
A4: Yields are highly dependent on the specific construct, expression conditions, and purification protocol. While specific yield data for CHBP is not widely published in comparative tables, yields for similar well-behaving, soluble proteins expressed in E. coli can range from 5 to 20 mg per liter of culture. Optimizing expression temperature, induction time, and lysis efficiency is key to maximizing this yield.
Troubleshooting Guide
This guide addresses specific problems that may arise during the CHBP purification workflow.
Problem 1: Low or No Protein Yield After Affinity Chromatography
If you observe a very faint band or no band for CHBP on an SDS-PAGE gel after elution, consider the following causes and solutions.
Potential Solutions:
-
Confirm Expression: Before purification, run a sample of your cell lysate on an SDS-PAGE gel. If the protein is not present in the lysate, troubleshooting must begin at the expression stage (e.g., codon optimization, vector choice, induction conditions).
-
Optimize Lysis: Incomplete cell lysis will trap the protein in intact cells. Ensure your lysis method (e.g., sonication, high-pressure homogenization) is effective. Using additives like lysozyme and DNase can improve lysis efficiency.
-
Adjust Binding Buffer Conditions: The pH and ionic strength of your binding buffer are critical for the interaction between the His-tag and the affinity resin (e.g., Ni-NTA). Deviations can prevent binding.
-
Check for Protein Insolubility: CHBP may be expressed as insoluble inclusion bodies. Analyze the cell pellet after lysis on an SDS-PAGE. If the protein is in the pellet, a denaturation/refolding strategy using agents like urea or guanidinium chloride will be necessary.
Problem 2: Protein Aggregation After Elution or Tag Cleavage
If your purified CHBP becomes cloudy, precipitates over time, or shows high molecular weight species in SEC, it is likely aggregating.
Potential Solutions:
-
Optimize Buffer Composition: Protein stability is highly dependent on the buffer environment. Screen different pH levels and ionic strengths to find the optimal conditions for your CHBP construct.
-
Use Stability-Enhancing Additives: Supplementing the storage buffer with certain excipients can prevent aggregation. The effectiveness and optimal concentration of these additives should be tested empirically.
-
Increase Protein Purity: Impurities can sometimes nucleate aggregation. Adding an additional polishing step (e.g., ion-exchange chromatography) can improve long-term stability.
-
Cleave Affinity Tag at Low Temperature: If aggregation occurs after tag removal, perform the cleavage reaction at 4°C and consider including stabilizing additives in the cleavage buffer.
Data & Buffer Optimization
For challenging proteins prone to aggregation, screening various buffer additives is a common strategy. The table below summarizes common additives and their typical starting concentrations for stability screening.
| Additive Category | Example | Starting Concentration | Mechanism of Action |
| Polyols | Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes protein hydration shell. |
| Sugars | Sucrose, Trehalose | 0.25-1 M | Promote the native protein structure by preferential exclusion. |
| Amino Acids | L-Arginine, L-Proline | 50-500 mM | Can suppress aggregation by interacting with hydrophobic patches. |
| Salts | NaCl, KCl | 150-500 mM | Shields surface charges, preventing non-specific electrostatic interactions. |
| Non-detergents | Pluronic F-68 | 0.01-0.1% (w/v) | Can stabilize proteins by reducing surface tension and interactions. |
Experimental Protocols
Protocol 1: Standard His-tagged CHBP Purification
This protocol outlines a standard workflow for purifying a His-tagged CHBP construct expressed in E. coli.
1. Cell Lysis and Lysate Clarification: a. Resuspend the cell pellet (from 1L culture) in 30 mL of ice-cold Lysis Buffer. b. Lyse cells using a sonicator on ice. c. Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris. d. Carefully collect the supernatant, which contains the soluble protein fraction.
2. Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate a Ni-NTA column with 5 column volumes (CV) of Lysis Buffer. b. Load the clarified supernatant onto the column. c. Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins. d. Elute the CHBP protein with 5 CV of Elution Buffer. Collect fractions.
3. Buffer Exchange (Desalting): a. Analyze elution fractions by SDS-PAGE to identify those containing pure CHBP. b. Pool the purest fractions. c. Exchange the buffer into a suitable Storage Buffer using a desalting column or dialysis. This step is crucial for removing imidazole, which can be detrimental to protein stability.
Buffer Compositions:
| Buffer Name | Composition |
| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF |
| Wash Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole |
| Elution Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole |
| Storage Buffer | 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 5% Glycerol |
Visualizations
CHBP Purification Workflow
The diagram below illustrates the standard experimental sequence for purifying recombinant CHBP.
Caption: A standard workflow for recombinant CHBP purification.
Troubleshooting Logic: Low Protein Yield
This flowchart provides a logical path for diagnosing the cause of low protein yield after the initial affinity chromatography step.
Caption: A decision tree for troubleshooting low CHBP yield.
Technical Support Center: Optimizing CHBP Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for CHBP. This resource is designed for researchers, scientists, and drug development professionals working to optimize the delivery of CHBP and other small molecule therapeutics to the central nervous system (CNS). Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo and in vitro experiments aimed at evaluating and enhancing CHBP delivery across the blood-brain barrier (BBB).
Problem 1: Low Brain Uptake or Low Brain-to-Plasma Ratio (Kp) of CHBP.
| Potential Cause | Troubleshooting Steps |
| High Efflux Transporter Activity: CHBP may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively remove it from brain endothelial cells.[1][2][3][4][5] | 1. Co-administration with Inhibitors: Perform in vivo studies where CHBP is co-administered with known P-gp inhibitors (e.g., valspodar, cyclosporine A).[6][7] An increase in the brain concentration of CHBP would suggest it is a P-gp substrate.[7][8] 2. In Vitro Transporter Assays: Use cell lines overexpressing P-gp (e.g., hCMEC/D3-MDR1) to confirm if CHBP is a substrate.[5] |
| Low Lipophilicity: The molecule may be too hydrophilic to passively diffuse across the lipid membranes of the BBB.[9][10] | 1. Chemical Modification: If feasible, explore medicinal chemistry approaches to increase the lipophilicity of CHBP without compromising its therapeutic activity.[11] 2. Prodrug Strategy: Design a more lipophilic prodrug of CHBP that can cross the BBB and then be converted to the active form within the brain.[10][12] |
| Rapid Metabolism: CHBP may be quickly metabolized in the periphery or at the BBB itself, reducing the concentration available to cross into the brain. | 1. Metabolic Stability Assays: Conduct in vitro assays with liver microsomes and brain homogenates to assess the metabolic stability of CHBP. 2. Pharmacokinetic (PK) Modeling: Develop a PK model to simulate brain and plasma concentrations, which can help distinguish between poor permeability and rapid clearance. |
Problem 2: High Inter-Animal Variability in Brain Concentration Data.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Surgical/Dosing Procedure: Variations in injection rate, volume, or surgical technique (e.g., in situ brain perfusion) can lead to inconsistent results. | 1. Standardize Protocols: Ensure all researchers are following a highly standardized and documented protocol. 2. Refine Surgical Technique: For perfusion studies, verify cannula placement and maintain a constant, controlled infusion rate.[13][14] |
| Physiological Differences: Age, weight, and health status of the animals can affect BBB integrity and transporter expression. | 1. Use a Homogenous Cohort: Select animals within a narrow age and weight range. Ensure they are healthy and free from stress, which can alter BBB permeability. 2. Increase Sample Size: A larger number of animals per group can help to account for natural biological variation. |
| Sample Collection and Processing Errors: Inconsistent timing of tissue collection or variations in homogenization and extraction can introduce errors. | 1. Strict Timelines: Adhere to a strict timeline for dosing, sample collection, and processing for all animals. 2. Validate Bioanalytical Method: Ensure the method used to quantify CHBP in brain and plasma is validated for accuracy, precision, and linearity. |
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing poor CHBP brain penetration.
Caption: A decision tree for troubleshooting low brain uptake of CHBP.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for a small molecule like CHBP to cross the blood-brain barrier?
A1: Small molecules can cross the BBB through several mechanisms:
-
Passive Transcellular Diffusion: This is the most common route for small, lipid-soluble (lipophilic) molecules. They pass directly through the endothelial cells of the BBB.[9] The general rule is the higher the lipophilicity, the greater the diffusion into the brain.[9]
-
Carrier-Mediated Transport (CMT): The BBB has specific transporter proteins that carry essential molecules like glucose, amino acids, and nucleosides into the brain.[1][2][3][15] If CHBP resembles one of these endogenous molecules, it may be able to "hijack" these influx transporters.[1][2][3]
-
Receptor-Mediated Transcytosis (RMT): Larger molecules can be transported across via vesicles in a process triggered by binding to specific receptors, such as the transferrin receptor.[15] This is less common for small molecules unless they are conjugated to a larger targeting ligand.
-
Paracellular Diffusion: This route, between the tight junctions of endothelial cells, is highly restricted at the BBB and generally prevents the passage of all but the smallest water-soluble molecules.[9][10]
BBB Transport Mechanisms Diagram
Caption: Mechanisms for compound transport across the blood-brain barrier.
Q2: How do I measure the unbound brain concentration of CHBP, and why is it important?
A2: The unbound concentration of a drug in the brain's interstitial fluid (ISF) is what is available to interact with its therapeutic target.[16][17] Total brain concentration can be misleading due to non-specific binding to brain tissue. Key methods for measurement include:
-
Microdialysis: This is considered the gold standard for directly measuring unbound drug concentrations in the brain ISF of a living animal.[17][18][19] A small probe is inserted into the target brain region to collect samples.[18]
-
Brain Slice Method combined with Equilibrium Dialysis: This ex vivo technique can be used to determine the unbound fraction in the brain (fu,brain). This value can then be used with the total brain concentration (measured from brain homogenate) to calculate the unbound concentration.
-
Estimation from CSF: Cerebrospinal fluid (CSF) concentrations can sometimes be used as a surrogate for unbound brain concentrations, but this correlation is not always reliable and can be misleading, especially if active transport differs between the BBB and the blood-CSF barrier.[16][20]
Q3: What is the role of P-glycoprotein (P-gp) and how can I overcome it?
A3: P-glycoprotein (P-gp) is a prominent ATP-driven efflux transporter at the BBB.[21] It acts as a "gatekeeper," actively pumping a wide range of structurally diverse compounds out of the brain endothelial cells and back into the bloodstream, thereby limiting their brain penetration.[1][4][9][21] It is a primary obstacle for many CNS drugs.[5][21]
Strategies to overcome P-gp mediated efflux include:
-
Direct Inhibition: Co-administering CHBP with a P-gp inhibitor. This has been shown in animal models to dramatically increase the brain uptake of P-gp substrates.[8][21]
-
Transporter Avoidance: Modifying the chemical structure of CHBP to reduce its affinity for P-gp.
-
Saturating the Transporter: Using a high dose of the drug to saturate the efflux capacity of P-gp, although this may lead to systemic toxicity.
-
Nanoparticle Delivery: Encapsulating CHBP in nanoparticles can mask it from P-gp and facilitate its transport across the BBB.[22]
Key BBB Permeability Metrics
The following table summarizes important quantitative parameters used to evaluate BBB penetration.
| Parameter | Definition | Typical Goal for CNS Drug | Measurement Method(s) |
| logBB | Log10 of the ratio of total drug concentration in the brain to that in the blood at steady-state. | > 0 | In vivo studies (brain homogenate, plasma samples) |
| Kp,uu | Ratio of the unbound drug concentration in brain interstitial fluid (ISF) to the unbound concentration in plasma.[16] | ≈ 1 (for passive diffusion) > 1 (for active influx) | In vivo microdialysis, Brain slice method |
| PS Product | Permeability-Surface Area Product (mL/s/g). A measure of the rate of unidirectional transport into the brain. | High as possible | In situ brain perfusion, IV injection with multiple time points |
Experimental Protocols
Protocol 1: In Situ Brain Perfusion in the Rat
The in situ brain perfusion technique is a powerful method for measuring the rate of transport (PS product) of a compound across the BBB, independent of peripheral metabolism or plasma protein binding.[13][16] The technique involves taking over the circulation to one cerebral hemisphere by perfusing an artificial saline-based fluid containing the test compound directly into the carotid artery.[13][14]
Materials:
-
Anesthetized rat (e.g., Sprague-Dawley, 250-300g)
-
Perfusion fluid (e.g., bicarbonate-buffered saline, pH 7.4) containing a known concentration of CHBP and a vascular marker (e.g., [14C]-sucrose).
-
Syringe pump, catheters, and surgical instruments.
Abbreviated Procedure:
-
Anesthetize the rat and expose the common, external, and internal carotid arteries on one side.
-
Ligate the external carotid artery and place a catheter retrograde towards the carotid bifurcation.
-
Begin infusion of the perfusion fluid at a controlled rate (e.g., 10 mL/min) for a short duration (e.g., 5-60 seconds).
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
Sample the relevant brain region, weigh it, and analyze for the concentration of CHBP and the vascular marker.
-
Calculate the brain uptake and PS product after correcting for the vascular space.
In Situ Brain Perfusion Workflow
Caption: Key steps in the in situ brain perfusion experiment.
References
- 1. Contribution of carrier-mediated transport systems to the blood-brain barrier as a supporting and protecting interface for the brain; importance for CNS drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of Carrier-Mediated Transport Systems to the Blood–Brain Barrier as a Supporting and Protecting Interface for the Brain; Importance for CNS Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 3. sdstate.primo.exlibrisgroup.com [sdstate.primo.exlibrisgroup.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport [frontiersin.org]
- 6. P-glycoprotein trafficking as a therapeutic target to optimize CNS drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurosciencenews.com [neurosciencenews.com]
- 9. Transport at the Blood Brain Barrier (BBB) | Davis and Ronaldson Laboratories [davislab.med.arizona.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Blood-Brain Barrier Transport of Therapeutics via Receptor-Mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Methods for estimation of brain active site concentration of drugs and other chemicals [internal-frontiersin.org]
- 17. Measurement of the pharmacokinetics and pharmacodynamics of neuroactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 19. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 20. healthsciencereviews.com [healthsciencereviews.com]
- 21. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. primescholars.com [primescholars.com]
Validation & Comparative
Validating the therapeutic effect of CHBP in different disease models
Information regarding the therapeutic effects of a compound or protein abbreviated as "CHBP" is not available in publicly accessible scientific literature or databases.
Extensive searches for "CHBP" in the context of therapeutic applications, including as "cunner-like calcium-binding protein" and as a potential chemical compound, did not yield any specific data on its use in disease models, comparative studies, or established experimental protocols.
Due to the absence of foundational information, it is not possible to generate a comparison guide, detail experimental methodologies, or create the requested visualizations. The core requirements of data presentation, protocol description, and pathway/workflow diagrams cannot be met without initial data on the therapeutic effects and mechanisms of action of CHBP.
Further investigation would require a more specific identifier for "CHBP," such as a full chemical name, a protein accession number, or reference to a specific publication where its therapeutic effects are described. Without such information, a comprehensive and accurate guide as requested cannot be produced.
A Head-to-Head Comparison of CHBP and Other Neuroprotective Agents in Spinal Cord Injury
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective therapies for spinal cord injury (SCI) is continually evolving, with numerous agents showing promise in preclinical studies. This guide provides an objective comparison of a novel neuroprotective agent, Cyclic Helix B Peptide (CHBP), with three other prominent neuroprotective agents: Edaravone, Minocycline, and Riluzole. The comparison focuses on their performance in experimental models of SCI, supported by quantitative data, detailed experimental protocols, and visualizations of their proposed mechanisms of action.
Quantitative Data Comparison
The following tables summarize the key quantitative outcomes from preclinical studies evaluating the efficacy of CHBP, Edaravone, Minocycline, and Riluzole in rodent models of spinal cord injury.
Table 1: Comparison of Locomotor Recovery (Basso Mouse Scale - BMS)
| Neuroprotective Agent | Animal Model | Injury Model | Treatment Regimen | BMS Score (Treated vs. Control) | Time Point |
| CHBP | Mouse | Contusion | Intraperitoneal injection for 3 days post-SCI | Significantly higher in CHBP group | Days 7, 14, 21, and 28 post-injury |
| Edaravone | Rat | Transection | Intravenous injection | 8.46 ± 0.1 vs. 4.21 ± 0.11[1] | 8 weeks post-injury |
| Minocycline | Mouse | Extradural compression | Intraperitoneal injection (1h post-injury, then every 24h for 6 days) | Significantly higher in minocycline group (e.g., ~5 vs. ~2 at day 3)[2] | Days 3 to 28 post-injury |
| Riluzole | Rat | Cervical contusion | Intraperitoneal injection (1h or 3h post-injury, then every 12h for 7 days) | Significantly higher in riluzole groups compared to vehicle[3] | Weeks 2 to 6 post-injury |
Table 2: Histological and Cellular Outcomes
| Neuroprotective Agent | Outcome Measure | Animal Model | Result (Treated vs. Control) |
| CHBP | Neuronal survival, reduced pyroptosis and necroptosis | Mouse | Significantly improved neuronal survival and reduced cell death markers |
| Edaravone | Spared white matter area | Rat | Significantly larger spared white matter area[4] |
| Minocycline | Lesion size | Mouse | Significantly reduced gross lesion size[2] |
| Minocycline | Apoptotic cells (TUNEL+) | Mouse | Significantly reduced number of apoptotic cells at 5 days post-injury[5] |
| Riluzole | Tissue sparing | Rat | Significant tissue sparing at the lesion epicenter |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
CHBP Experimental Protocol
-
Animal Model: Adult male C57BL/6 mice.
-
Injury Model: A spinal cord contusion was induced at the T10 level using a weight-drop apparatus.
-
Treatment: CHBP was administered via intraperitoneal injection daily for 3 consecutive days following the SCI.
-
Functional Assessment: Locomotor function was evaluated using the Basso Mouse Scale (BMS) at 1, 3, 7, 14, 21, and 28 days post-injury. The BMS is a 9-point scale that assesses hindlimb locomotor recovery.[6][7][8]
-
Histological Analysis: Spinal cord tissue was collected for histological staining to assess neuronal survival and markers of pyroptosis and necroptosis.
Edaravone Experimental Protocol
-
Animal Model: Adult female Sprague-Dawley rats.[1]
-
Injury Model: Complete transection of the spinal cord at the T9 level.[1]
-
Treatment: Edaravone was administered intravenously. In some studies, a bolus dose of 5 mg/kg was given at 5 minutes, 24 hours, and 48 hours post-injury.[4]
-
Functional Assessment: Locomotor recovery was assessed weekly using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.[4]
-
Histological Analysis: The percentage of spared white matter area was calculated from spinal cord sections. Lipid peroxidation was measured using the thiobarbituric acid test for malondialdehyde (MDA) production.[4]
Minocycline Experimental Protocol
-
Animal Model: Adult male mice.[2]
-
Injury Model: Extradural compression of the spinal cord using a modified aneurysm clip.[2]
-
Treatment: Minocycline was administered intraperitoneally, with the first dose given 1 hour after injury, followed by daily injections for 6 days.[2]
-
Functional Assessment: Hindlimb function was assessed using the BMS starting from day 3 post-injury.[2]
-
Histological Analysis: Gross lesion size in the spinal cord was measured. Axonal sparing was determined using fluorogold labeling and Bielchowsky silver stain. Apoptotic cell death was quantified using TUNEL staining.[2][5]
Riluzole Experimental Protocol
-
Animal Model: Adult female rats.
-
Injury Model: Cervical spinal cord contusion injury.[3]
-
Treatment: Riluzole was administered intraperitoneally at 1 or 3 hours post-injury, followed by injections every 12 hours for 7 days.[3]
-
Functional Assessment: Locomotor recovery was evaluated using the BBB locomotor rating scale.[3]
-
Histological Analysis: Spinal cord tissue was analyzed for tissue sparing at the lesion epicenter.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these agents are mediated by distinct signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.
CHBP Signaling Pathway
CHBP exerts its neuroprotective effects by promoting autophagy, which in turn inhibits inflammatory cell death pathways such as pyroptosis and necroptosis. This is primarily mediated through the activation of AMPK signaling.
Caption: CHBP activates AMPK, which inhibits mTORC1 and promotes autophagy, leading to the suppression of pyroptosis and necroptosis and ultimately neuroprotection.
A more detailed aspect of CHBP's mechanism involves the AMPK-FoxO3a-SPK2-CARM1 pathway, which also contributes to the induction of autophagy.
Caption: The AMPK-FoxO3a-SPK2-CARM1 signaling cascade activated by CHBP, leading to TFEB-mediated transcription of autophagy-related genes.
Edaravone Signaling Pathway
Edaravone is a potent free radical scavenger. Its neuroprotective effects are attributed to the reduction of oxidative stress. Recent evidence suggests it may also modulate ferroptosis, a form of iron-dependent cell death.[9]
Caption: Edaravone scavenges ROS and modulates key proteins in the ferroptosis pathway, such as GPX4, ACSL4, and 5-LOX, to confer neuroprotection.
Minocycline Signaling Pathway
Minocycline exhibits neuroprotective effects through its anti-inflammatory and anti-apoptotic properties. A key mechanism involves the inhibition of microglial activation and the subsequent reduction of pro-inflammatory factors and apoptotic signaling.
Caption: Minocycline inhibits microglial activation and key signaling molecules like p38 MAPK, leading to reduced inflammation and apoptosis.
Riluzole Signaling Pathway
Riluzole's primary neuroprotective mechanism is the attenuation of glutamate excitotoxicity. It achieves this by blocking voltage-gated sodium channels, which reduces presynaptic glutamate release.
Caption: Riluzole blocks voltage-gated sodium channels, reducing presynaptic glutamate release and subsequent excitotoxicity to provide neuroprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Minocycline Alleviates Death of Oligodendrocytes by Inhibiting Pro-Nerve Growth Factor Production in Microglia after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotection and enhanced recovery with edaravone after acute spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Basso Mouse Scale for locomotion detects differences in recovery after spinal cord injury in five common mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A combined scoring method to assess behavioral recovery after mouse spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Edaravone Modulates Neuronal GPX4/ACSL4/5-LOX to Promote Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Compound X (CX-5461) as a G-Quadruplex Stabilizer: A Comparative Analysis of its Mechanism of Action in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Compound X (CX-5461), a potent and selective G-quadruplex (G4) stabilizer, across various cancer cell lines. The data presented herein offers a cross-validated perspective on its anti-neoplastic activity, highlighting its performance against alternative therapeutic strategies and providing detailed experimental methodologies for replication and further investigation.
I. Mechanism of Action Overview
Compound X (CX-5461) is a small molecule that selectively binds to and stabilizes G-quadruplex structures, which are non-canonical secondary structures in DNA and RNA. These structures are particularly prevalent in the promoter regions of oncogenes and telomeres. By stabilizing G4s, CX-5461 is thought to impede DNA replication and transcription, leading to replication stress, DNA damage, and ultimately, cell death. This mechanism is particularly effective in cancer cells with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations, creating a synthetic lethal relationship.
II. Comparative Efficacy of CX-5461 in Various Cancer Cell Lines
The cytotoxic effects of CX-5461 have been evaluated across a spectrum of cancer cell lines, demonstrating preferential activity in tumors with specific genetic backgrounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values of CX-5461 in a selection of cell lines.
Table 1: Comparative IC50 Values of CX-5461 in Human Cancer Cell Lines
| Cell Line | Cancer Type | BRCA1/2 Status | IC50 (µM) | Reference |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 0.05 | |
| MDA-MB-231 | Breast Cancer | BRCA wild-type | 1.2 | |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 0.1 | |
| MiaPaCa-2 | Pancreatic Cancer | BRCA wild-type | >5 | |
| 22Rv1 | Prostate Cancer | BRCA2 deficient | 0.25 | |
| PC-3 | Prostate Cancer | BRCA wild-type | 2.5 |
III. Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate study replication and validation.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of CX-5461 on cancer cell lines and calculate IC50 values.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CX-5461 (e.g., 0.01 µM to 10 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.
-
2. Immunofluorescence Staining for γH2AX
-
Objective: To visualize and quantify DNA double-strand breaks as a marker of DNA damage induced by CX-5461.
-
Procedure:
-
Grow cells on glass coverslips and treat with CX-5461 at the desired concentration for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of γH2AX foci per cell.
-
IV. Signaling Pathways and Visualizations
The mechanism of action of CX-5461 converges on the DNA damage response (DDR) pathway. The following diagrams illustrate the proposed signaling cascade and a typical experimental workflow.
Caption: Proposed mechanism of action for CX-5461.
Caption: Workflow for cross-validating CX-5461's activity.
V. Comparative Analysis with Alternative Therapies
CX-5461's unique mechanism of action provides a therapeutic window, particularly in cancers with compromised DNA repair. A comparison with PARP inhibitors, which also exploit DNA repair deficiencies, is warranted.
Table 2: Mechanistic Comparison: CX-5461 vs. PARP Inhibitors
| Feature | CX-5461 (G4 Stabilizer) | PARP Inhibitors (e.g., Olaparib) |
| Primary Target | G-quadruplex DNA/RNA structures | Poly(ADP-ribose) polymerase (PARP) enzyme |
| Mechanism | Induces replication stress and DNA double-strand breaks by stabilizing G4s. | Inhibits PARP-mediated DNA single-strand break repair, leading to DSBs during replication. |
| Synthetic Lethality | Primarily with homologous recombination deficiency (e.g., BRCA1/2 mutations). | Primarily with homologous recombination deficiency (e.g., BRCA1/2 mutations). |
| Resistance Mechanisms | Upregulation of DNA repair pathways, drug efflux pumps. | Restoration of homologous recombination function, mutations in PARP1. |
VI. Conclusion
The available data strongly supports the mechanism of action of CX-5461 as a G-quadruplex stabilizer that induces synthetic lethality in cancer cells with DNA damage repair deficiencies. The cross-validation in multiple cell lines demonstrates a consistent and potent anti-tumor effect, particularly in those with BRCA1/2 mutations. The distinct mechanism of CX-5461 compared to other DNA damaging agents and PARP inhibitors suggests its potential as a novel therapeutic strategy, warranting further pre-clinical and clinical investigation.
Evaluating the Potency of CHBP Against Other EPO-Derived Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Cyclic Helix B Peptide (CHBP) against other erythropoietin (EPO)-derived peptides, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these therapeutic peptides.
Introduction to EPO-Derived Peptides
Erythropoietin, a well-known hematopoietic cytokine, also exhibits significant tissue-protective and neuroprotective effects. However, its clinical application for these purposes is limited by its erythropoietic side effects. This has led to the development of various EPO-derived peptides that retain the protective properties of the parent molecule without the associated hematopoietic activity. These peptides, including CHBP, ARA290, and Helix B Surface Peptide (HBSP), represent a promising therapeutic avenue for a range of ischemic and neurodegenerative conditions. This guide focuses on evaluating the relative potency of CHBP in comparison to other notable EPO-derived peptides.
Quantitative Comparison of Peptide Potency
The following table summarizes the available quantitative data on the potency of CHBP and other EPO-derived peptides. Potency is a critical factor in determining the therapeutic potential of these compounds.
| Peptide | Assay Type | Model | Endpoint | Potency/Efficacy | Reference |
| CHBP | Tissue Protection | In vivo (renal ischemia/reperfusion) | Improved renal function, reduced apoptosis | More stable and potent than HBSP | [1] |
| ARA290 | Neuropathic Pain Relief | In vivo (spared nerve injury in rats) | Long-term relief of tactile and cold allodynia | Effective at 30 µg/kg | [2] |
| ARA290 | Neuropathic Pain Relief | Clinical Trial (Sarcoidosis patients) | Reduction in neuropathic symptoms | Effective at 2 mg intravenous dose | [3] |
| HBSP | Neuroprotection | In vitro (kainic acid-induced excitotoxicity) | Blocked neurotoxic effects | Comparable to EPO at 1.8 nM | [4] |
| ML1-h3 | Neuroprotection | In vitro (H₂O₂-induced oxidative stress in PC12 cells) | Increased cell viability | Potent neuroprotective effect | |
| Recombinant EPO | Neuroprotection | In vitro (kainic acid-induced excitotoxicity) | Blocked neurotoxic effects | Effective at 3.3 nM | [4] |
Note: Direct comparative studies with standardized assays across all peptides are limited, making a definitive ranking of potency challenging. The data presented is based on available literature and highlights the significant protective effects of these peptides.
Signaling Pathways
The biological activity of these peptides is mediated through specific signaling cascades. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.
CHBP Signaling Pathway
CHBP is believed to exert its tissue-protective effects through the activation of the AMP-activated protein kinase (AMPK) and modulation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cellular energy homeostasis and stress resistance.
Caption: CHBP signaling pathway leading to cell survival.
ARA290 Signaling Pathway
ARA290 selectively binds to the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131). This interaction triggers anti-inflammatory and tissue-protective signaling cascades.
Caption: ARA290 signaling through the Innate Repair Receptor.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of peptide potency. Below are representative protocols for key experiments.
In Vitro Neuroprotection Assay (Cell Viability)
This protocol is designed to assess the ability of a peptide to protect neuronal cells from an induced stressor, such as oxidative stress or excitotoxicity.
Caption: Workflow for in vitro neuroprotection cell viability assay.
Detailed Steps:
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y or PC12) are seeded in 96-well plates at an appropriate density.
-
Differentiation: Cells are often differentiated to a more neuron-like phenotype using agents like retinoic acid.
-
Peptide Treatment: Cells are pre-treated with a range of concentrations of the test peptide (e.g., CHBP, ARA290) for a specified period.
-
Induction of Cell Death: A neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, glutamate for excitotoxicity) is added to the wells (excluding control wells).
-
Incubation: The plates are incubated for 24-48 hours.
-
Cell Viability Measurement: Cell viability is assessed using a standard assay such as MTT, MTS, or CCK-8, following the manufacturer's protocol.[5][6][7]
-
Data Analysis: The absorbance or fluorescence is measured, and cell viability is calculated as a percentage of the control (untreated, non-stressed cells). Dose-response curves are generated to determine the EC₅₀ value for each peptide.
Western Blot Analysis for Signaling Pathway Activation
This protocol is used to detect the phosphorylation status of key proteins in a signaling pathway, such as AMPK and mTOR, following peptide treatment.
Detailed Steps:
-
Cell Treatment: Culture and treat cells with the peptide of interest as described in the neuroprotection assay.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Potency Evaluation
In vivo models are critical for assessing the therapeutic potential of these peptides in a whole-organism context.
Ischemic Stroke Model
A common in vivo model for evaluating neuroprotection is the middle cerebral artery occlusion (MCAO) model in rodents.
Detailed Steps:
-
Animal Model: Anesthetize rodents (rats or mice) and induce focal cerebral ischemia by occluding the middle cerebral artery, typically for 60-90 minutes, followed by reperfusion.[8][9]
-
Peptide Administration: Administer the test peptide (e.g., CHBP) intravenously or intraperitoneally at various doses, either before or after the ischemic event.
-
Neurological Assessment: Evaluate neurological deficits at different time points post-ischemia using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24-72 hours), euthanize the animals and section the brains. Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Data Analysis: Quantify the infarct volume and compare the treatment groups to the vehicle control group to determine the neuroprotective efficacy of the peptide.
Conclusion
CHBP demonstrates significant promise as a potent, tissue-protective agent with a favorable safety profile due to its lack of erythropoietic activity. While direct, comprehensive comparative studies are still somewhat limited, the available evidence suggests that CHBP is more stable and potent than its predecessor, HBSP. Further head-to-head studies employing standardized in vitro and in vivo models are warranted to definitively establish the relative potency of CHBP against other promising EPO-derived peptides like ARA290. The elucidation of its mechanism of action through the AMPK/mTOR pathway provides a strong rationale for its continued development as a therapeutic for ischemic and neurodegenerative diseases. This guide provides a framework for researchers to design and interpret experiments aimed at further characterizing the therapeutic potential of CHBP and other EPO-derived peptides.
References
- 1. The protective effect of erythropoietin and its novel derived peptides in peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARA290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain: an experimental study in rats and β-common receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of ARA 290 in Sarcoidosis Patients with Symptoms of Small Fiber Neuropathy: A Randomized, Double-Blind Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonerythropoietic, tissue-protective peptides derived from the tertiary structure of erythropoietin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. dojindo.com [dojindo.com]
- 8. Experimental Models of Brain Ischemia: A Review of Techniques, Magnetic Resonance Imaging, and Investigational Cell-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Therapeutic Potential of Thioether-Cyclized Helix B Peptide (CHBP) in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Thioether-cyclized helix B peptide (CHBP), a novel proteolysis-resistant peptide derived from erythropoietin, has demonstrated significant tissue-protective effects. This guide explores the synergistic interactions of CHBP with other therapeutic compounds, providing experimental data, detailed protocols, and insights into the underlying signaling pathways. The focus is on preclinical studies that highlight the potential of CHBP in combination therapies to enhance therapeutic outcomes.
I. Synergistic Effects of CHBP with Cyclosporine A (CsA) and Caspase-3 siRNA
Preclinical studies have investigated the combined effects of CHBP in mouse models of renal injury, a condition often exacerbated by the nephrotoxicity of immunosuppressive drugs like Cyclosporine A (CsA). These studies reveal a significant synergistic or additive protective effect when CHBP is co-administered with CsA and in combination with caspase-3 small interfering RNA (CASP-3siRNA).
Summary of Quantitative Data
The following table summarizes the key findings from a study investigating the long-term protective effects of CHBP against renal injury induced by both ischemia-reperfusion (IR) and CsA in mice.
| Combination Therapy | Animal/Cell Model | Key Outcome Measures | Result of Combination | Citation |
| CHBP + CsA | Mouse model of renal ischemia-reperfusion | Interstitial fibrosis, Caspase-3 mRNA, HMGB1 | CHBP improved these markers in the presence of CsA-induced nephrotoxicity at 8 weeks, suggesting a protective effect against accumulated CsA toxicity. | [1] |
| CHBP + CASP-3siRNA | Mouse kidney epithelial cells (TCMK-1) | Early apoptotic cells | The combination of CHBP and CASP-3siRNA resulted in a further decrease in early apoptotic cells compared to individual treatments, indicating a profound protective effect against CsA-induced injury. | [1] |
| CHBP + CASP-3siRNA | Mouse model of renal ischemia-reperfusion | Not specified in detail, but mentioned as synergistic | A synergistic protective effect was observed in mouse IR kidneys at 48 hours. | [1] |
Experimental Protocols
A detailed methodology for the key experiments is provided below to allow for replication and further investigation.
In Vivo Mouse Model of Combinational Renal Injury
-
Animal Model: Male C57BL/6 mice.
-
Injury Induction: Bilateral renal pedicles were clamped for 30 minutes, followed by reperfusion for 2 and 8 weeks. A subset of these mice also received daily gavage of 35 mg/kg Cyclosporine A (CsA).
-
Treatment: CHBP was administered via intraperitoneal injection at a dose of 24 nmol/kg every 3 days.
-
Outcome Assessment: Renal function was monitored by measuring urinary albumin and creatinine. Kidney tissues were harvested for histological analysis (interstitial fibrosis) and molecular analysis (Caspase-3 mRNA and HMGB1 protein levels).[1]
In Vitro Cell Model of CsA-induced Injury
-
Cell Line: TCMK-1, a mouse kidney epithelial cell line.
-
Injury Induction: Cells were treated with CsA to induce apoptosis.
-
Treatment: Cells were co-treated with CHBP and/or CASP-3siRNA.
-
Outcome Assessment: Apoptosis was quantified by measuring the percentage of early apoptotic cells.[1]
II. Signaling Pathways and Mechanisms of Synergism
The synergistic effects of CHBP in combination with other compounds are linked to its modulation of key signaling pathways involved in cell survival, apoptosis, and inflammation.
CHBP and mTOR/GSK-3β Signaling
In the context of renal injury, the renoprotective effects of CHBP are associated with the modulation of different signaling pathways at different time points. At 2 weeks post-injury, the protective effects are linked to the mTOR signaling pathway . At a later stage (8 weeks), the effects are associated with the GSK-3β pathway . Both time points show a reduction in Caspase-3 (CASP-3), a key executioner of apoptosis.[1]
The diagram below illustrates the proposed signaling mechanism for CHBP's protective effects in renal injury, highlighting the key pathways involved.
Caption: CHBP signaling in renal protection.
Experimental Workflow for Investigating Synergistic Effects
The following diagram outlines a typical experimental workflow for evaluating the synergistic effects of CHBP with another therapeutic compound.
Caption: Workflow for synergy assessment.
III. Conclusion and Future Directions
The available preclinical data strongly suggest that Thioether-cyclized helix B peptide (CHBP) holds promise as a component of combination therapies. Its synergistic interaction with Cyclosporine A and CASP-3siRNA in the context of renal injury highlights its potential to mitigate the side effects of conventional drugs and enhance their therapeutic efficacy. The modulation of key signaling pathways such as mTOR and GSK-3β provides a mechanistic basis for these synergistic effects.
Future research should focus on exploring the synergistic potential of CHBP with a broader range of therapeutic compounds and in different disease models. Investigating the optimal dosing and scheduling for combination regimens will be crucial for translating these preclinical findings into clinical applications. The development of CHBP as an adjunct therapy could lead to safer and more effective treatment strategies for a variety of diseases.
References
Cyclic Hetero-Biphenylene (CHBP) vs. Linear Analogues: A Comparative Stability Analysis
For Researchers, Scientists, and Drug Development Professionals
The structural rigidity and unique electronic properties of cyclic aromatic compounds have positioned them as promising candidates in materials science and drug development. A key determinant of their utility is their stability under various stress conditions. This guide provides a comparative analysis of the stability of a representative Cyclic Hetero-Biphenylene (CHBP) compound against its linear counterparts, supported by established experimental methodologies. While specific data for a singular "CHBP" is proprietary or not publicly available, this guide is based on the well-documented principles of enhanced stability in cyclic versus linear aromatic systems.
Enhanced Stability of Cyclic Structures: A Summary
Cyclic compounds, including those containing biphenylene units, often exhibit greater stability compared to their linear analogues. This can be attributed to several factors:
-
Reduced Conformational Flexibility: The cyclic structure restricts bond rotations, leading to a more rigid molecule. This rigidity can prevent the molecule from adopting conformations that are susceptible to degradation.[1]
-
Strain Distribution: In well-designed cyclic structures, the strain is distributed over the entire ring system, which can contribute to overall thermodynamic stability.
-
Protection of Reactive Moieties: Cyclization can shield reactive functional groups within the ring, limiting their exposure to external reagents or catalysts that could initiate degradation.
Comparative Stability Data
The following table summarizes representative data from typical stability-indicating assays, illustrating the expected trend of higher stability for a cyclic hetero-biphenylene (CHBP) compared to its linear counterparts.
| Stability Parameter | Assay Condition | Representative Cyclic Hetero-Biphenylene (CHBP) | Representative Linear Counterpart A | Representative Linear Counterpart B |
| Thermal Stability | ||||
| Decomposition Temperature (Td) | TGA, 10°C/min, N₂ atmosphere | > 450°C | ~ 380°C | ~ 400°C |
| Glass Transition Temperature (Tg) | DSC, 10°C/min, N₂ atmosphere | ~ 180°C | ~ 110°C | ~ 125°C |
| Photostability | ||||
| Degradation after 24h UV exposure (365 nm) | HPLC-UV | < 2% | > 15% | > 10% |
| Chemical Stability | ||||
| Degradation after 48h in 1M HCl | HPLC-UV | < 1% | > 5% | > 3% |
| Degradation after 48h in 1M NaOH | HPLC-UV | < 3% | > 20% | > 15% |
| Degradation after 24h with 3% H₂O₂ | HPLC-UV | < 5% | > 25% | > 18% |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative stability analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the compounds.
Protocol:
-
Calibrate the Thermogravimetric Analyzer using a standard weight.
-
Place approximately 5-10 mg of the sample in a ceramic or platinum pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.[2]
-
Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.[2]
-
Record the mass loss of the sample as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting point (Tm), providing insights into the material's amorphous and crystalline properties.
Protocol:
-
Calibrate the DSC instrument using a standard with a known melting point (e.g., Indium).
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from a sub-ambient temperature (e.g., -50°C) to a temperature above its expected melting point at a constant rate, typically 10°C/min, under a nitrogen purge.[3]
-
Cool the sample back to the starting temperature at a controlled rate.
-
Perform a second heating scan under the same conditions. The glass transition temperature (Tg) is determined from the second heating curve as a change in the baseline of the heat flow signal.[3]
Photostability Testing
Objective: To assess the degradation of the compounds upon exposure to UV light.
Protocol:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Transfer the solutions to quartz cuvettes.
-
Expose the samples to a controlled UV light source (e.g., 365 nm) in a photostability chamber for a defined period (e.g., 24 hours). A control sample should be kept in the dark.
-
At specified time intervals, withdraw aliquots of the samples.
-
Analyze the samples by a stability-indicating HPLC-UV method to quantify the amount of the parent compound remaining and to detect the formation of degradation products.
Chemical Stability Testing (Forced Degradation)
Objective: To evaluate the stability of the compounds under acidic, basic, and oxidative stress conditions.
Protocol:
-
Acid Hydrolysis: Dissolve the compound in a solution of 1M HCl and incubate at a controlled temperature (e.g., 60°C) for 48 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 1M NaOH and incubate at a controlled temperature (e.g., 60°C) for 48 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples using a stability-indicating HPLC-UV method to determine the percentage of degradation.
Visualizations
References
- 1. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic understanding of polycyclic aromatic hydrocarbons (PAHs) from the thermal degradation of tires under various oxygen concentration atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Independent Validation of the Renoprotective Effects of Cyclic Helix B Peptide (CHBP)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the renoprotective effects of Cyclic Helix B Peptide (CHBP) with established alternatives, namely Angiotensin II Receptor Blockers (ARBs) and Calcium Channel Blockers (CCBs). The information presented is based on experimental data from preclinical studies, primarily in mouse and rat models of kidney injury, including ischemia-reperfusion (I/R) and cyclosporine A (CsA)-induced nephrotoxicity.
Data Presentation: Quantitative Comparison of Renoprotective Agents
The following tables summarize the quantitative data from various studies, offering a comparative overview of the efficacy of CHBP, ARBs (Losartan and Telmisartan), and CCBs (Amlodipine and Verapamil) in mitigating kidney injury.
Table 1: Effects on Renal Function Markers
| Compound | Animal Model | Injury Model | Dosage | Change in Serum Creatinine (SCr) | Change in Blood Urea Nitrogen (BUN) | Change in Glomerular Filtration Rate (GFR) | Reference(s) |
| CHBP | Mouse | I/R + CsA | 24 nmol/kg | Not significantly affected | - | - | [1] |
| Losartan | Mouse | I/R | 80 mg/kg/day | ↓ (Significant reduction) | ↓ (Significant reduction) | - | [2][3] |
| Telmisartan | Rat | I/R | 0.3 mg/kg/day | ↓ (Significant attenuation) | ↓ (Significant attenuation) | - | |
| Amlodipine | Rat | I/R | 10 mg/kg | ↓ (Significantly lower) | ↓ (Significantly lower) | - | [4][5] |
| Verapamil | Rat | CsA | 1 µg/ml (in perfusate) | - | - | ↑ (Returned to control values) | [6] |
Note: "↓" indicates a decrease, and "↑" indicates an increase in the parameter. The significance of the change is noted where reported in the source study.
Table 2: Effects on Markers of Kidney Damage and Inflammation
| Compound | Animal Model | Injury Model | Key Histological Findings | Change in Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | Change in Apoptosis Markers (e.g., Caspase-3) | Reference(s) |
| CHBP | Mouse | I/R + CsA | Reduced tubulointerstitial damage and fibrosis | - | ↓ (Reduced active CASP-3) | [1] |
| Losartan | Mouse | I/R | Attenuated tubular atrophy and interstitial fibrosis | ↓ (Reduced TNF-α, IL-1β mRNA) | ↓ (Inhibited apoptosis) | [2][3] |
| Telmisartan | Rat | I/R | Markedly ameliorated tissue damage | ↓ (Attenuated increase in TNF-α) | ↓ (Attenuated increase in Caspase-3 activity) | |
| Amlodipine | Rat | I/R | Mitigated tissue damage | ↓ (Significantly decreased TNF-α, IL-1β) | ↑ (Increased bcl2/bax ratio, indicating reduced apoptosis) | [4][5] |
| Verapamil | Rat | CsA | - | - | - | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from the referenced studies to provide a comprehensive overview for researchers.
Ischemia-Reperfusion (I/R) Injury Model (Mouse/Rat)
-
Animal Preparation: Male mice (e.g., BALB/c, CD-1) or rats (e.g., Sprague-Dawley) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.[7]
-
Surgical Procedure: A midline or flank incision is made to expose the renal pedicles.[7] For bilateral I/R, both renal pedicles are occluded with non-traumatic microvascular clamps. For unilateral I/R, one renal pedicle is clamped, often accompanied by a contralateral nephrectomy to assess the function of the injured kidney.[2][7]
-
Ischemia and Reperfusion: The clamps remain in place for a specified duration, typically 30-45 minutes, to induce ischemia.[4][5] After the ischemic period, the clamps are removed to allow reperfusion.
-
Post-Operative Care: The incision is sutured, and the animals receive appropriate post-operative care, including analgesics and fluid support.
-
Tissue and Blood Collection: At predetermined time points (e.g., 24 hours, 48 hours, or longer for chronic studies), blood samples are collected for measurement of serum creatinine and BUN. The kidneys are harvested for histological analysis and molecular studies.[4][8]
Cyclosporine A (CsA)-Induced Nephrotoxicity Model (Mouse/Rat)
-
Animal Preparation: Male mice or rats are used. A baseline assessment of renal function may be performed.
-
Drug Administration: Cyclosporine A is administered daily via subcutaneous or intraperitoneal injection at a specified dose (e.g., 20-30 mg/kg) for a defined period (e.g., 2-8 weeks) to induce chronic nephrotoxicity.[1]
-
Treatment Intervention: The test compound (e.g., CHBP, ARB, or CCB) is co-administered with CsA according to the specific study protocol.
-
Monitoring and Sample Collection: Body weight and renal function (via metabolic cages for urine collection or periodic blood sampling) are monitored throughout the study. At the end of the study period, animals are euthanized, and blood and kidney tissues are collected for analysis.[1]
Key Experimental Assays
-
Renal Function Assessment: Serum creatinine and Blood Urea Nitrogen (BUN) levels are measured using standard biochemical assays. The urinary albumin-to-creatinine ratio is determined from urine samples.[1]
-
Histological Analysis: Kidney tissue is fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius red for assessment of fibrosis.[2]
-
Immunohistochemistry/Immunofluorescence: Kidney sections are stained with specific antibodies to detect the expression and localization of proteins of interest, such as markers of apoptosis (e.g., cleaved caspase-3) or inflammation.
-
Western Blotting: Protein lysates from kidney tissue are used to quantify the expression levels of specific proteins involved in signaling pathways.
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from kidney tissue to measure the gene expression levels of relevant markers.[2]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the renoprotective effects of CHBP and the alternative drug classes.
Caption: CHBP signaling pathway in renoprotection.
Caption: ARB signaling pathway in renoprotection.
Caption: CCB signaling pathway in renoprotection.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. Long-Term Protection of CHBP Against Combinational Renal Injury Induced by Both Ischemia–Reperfusion and Cyclosporine A in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Losartan reduces ensuing chronic kidney disease and mortality after acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of losartan pretreatment in an experimental model of ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amlodipine alleviates renal ischemia/reperfusion injury in rats through Nrf2/Sestrin2/PGC-1α/TFAM Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amlodipine alleviates renal ischemia/reperfusion injury in rats through Nrf2/Sestrin2/PGC-1α/TFAM Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with verapamil and adenosine triphosphate-MgCl2 reduces cyclosporine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renal Ischaemia Reperfusion Injury: A Mouse Model of Injury and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Thioether-Cyclized Helix B Peptide (CHBP)
Researchers and drug development professionals handling Thioether-cyclized helix B peptide (CHBP) must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for CHBP is not publicly available, established guidelines for the disposal of synthetic peptides and related chemical waste provide a clear framework for its responsible management. This guide offers essential, step-by-step procedures for the safe and compliant disposal of CHBP and associated materials.
Core Principle: Treat as Chemical Waste
Unless explicitly stated otherwise by your institution's safety office, all materials contaminated with CHBP, including unused product, solutions, and consumables, should be treated as chemical waste.[1] Under no circumstances should these materials be disposed of in regular trash, poured down the drain, or released into the environment.[1]
Quantitative Data Summary: Waste Streams in Peptide Research
The synthesis, purification, and experimental use of peptides like CHBP generate various waste streams. Proper segregation and labeling are critical for safe disposal.
| Waste Stream Category | Examples | Recommended Disposal Container |
| Solid Peptide Waste | Expired or unused lyophilized CHBP, contaminated weighing papers. | Labeled solid chemical waste container. |
| Liquid Peptide Waste | CHBP solutions (in aqueous or organic solvents), unused experimental aliquots. | Labeled liquid chemical waste container (separated by solvent compatibility). |
| Contaminated Labware | Pipette tips, centrifuge tubes, vials, gloves, bench paper. | Labeled solid chemical waste container or biohazard bag if also biologically contaminated (consult EHS). |
| Organic Solvent Waste | Solvents used for dissolving CHBP (e.g., DMSO, DMF, Acetonitrile).[2] | Labeled solvent waste container (halogenated and non-halogenated solvents may need segregation). |
| Aqueous Waste | Buffer solutions from experiments containing CHBP. | Labeled aqueous chemical waste container. |
| Sharps Waste | Needles or syringes used for handling CHBP solutions. | Puncture-proof sharps container. |
Experimental Protocol: Standard Procedure for CHBP Disposal
This protocol outlines the standard operating procedure for the collection and disposal of CHBP-contaminated waste. Always consult and follow your institution's specific Environmental Health & Safety (EHS) guidelines. [1]
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.
-
Designated and properly labeled chemical waste containers (solid, liquid, sharps).
-
Chemical waste labels/tags.
-
Fume hood (if handling volatile solvents or powdered peptide).
Procedure:
-
Risk Assessment: Before beginning work, assess the potential hazards associated with CHBP and any solvents or reagents being used.
-
Wear Appropriate PPE: At a minimum, wear safety glasses, a lab coat, and compatible chemical-resistant gloves.
-
Segregate Waste Streams:
-
Solid Waste: Collect all disposable items that have come into contact with CHBP, such as gloves, pipette tips, and contaminated weighing paper, in a designated solid chemical waste container.
-
Liquid Waste: Pour all solutions containing CHBP into a designated liquid chemical waste container. Be mindful of chemical compatibility; do not mix incompatible waste streams. For instance, segregate organic solvent waste from aqueous waste.
-
Sharps: Dispose of any needles or other sharps used to handle CHBP solutions immediately into a designated sharps container.
-
-
Label Waste Containers:
-
Clearly label each waste container with the words "Chemical Waste."
-
List all chemical constituents, including "Thioether-cyclized helix B peptide (CHBP)" and any solvents, with their approximate concentrations or volumes.
-
Indicate the date when waste was first added to the container.
-
-
Container Management:
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, secondary containment area to prevent spills.
-
Do not overfill containers; leave adequate headspace (typically 10-20%).
-
-
Request for Pickup: Once a waste container is full, or in accordance with your institution's policies, submit a request for chemical waste pickup through your EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Thioether-cyclized helix B peptide.
References
Personal protective equipment for handling Thioether-cyclized helix B peptide, CHBP
Disclaimer: No specific Safety Data Sheet (SDS) for Thioether-cyclized helix B peptide (CHBP) was found. The following guidance is based on general best practices for handling synthetic peptides in a laboratory setting. Researchers should always consult their institution's safety protocols and perform a risk assessment before handling any new chemical.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Thioether-cyclized helix B peptide (CHBP). The content herein offers procedural guidance for safe handling, storage, and disposal.
Personal Protective Equipment (PPE)
Due to the unknown specific hazards of CHBP, it is prudent to treat it as a potentially hazardous substance. The following PPE is mandatory when handling CHBP in powdered or solution form to prevent skin contact, eye damage, and inhalation.[1][2][3]
| PPE Category | Recommended Equipment |
| Hand Protection | Nitrile or latex gloves |
| Eye Protection | Chemical safety goggles or a face shield |
| Body Protection | A lab coat should be worn at all times |
| Respiratory | Use a fume hood when handling the powdered form of the peptide to avoid inhalation. A dust mask may be used for additional protection when weighing. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of CHBP and ensure the safety of laboratory personnel.
2.1. Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by cleaning and decontaminating the area.
-
Weighing :
-
Always handle the lyophilized (powdered) peptide within a chemical fume hood to minimize inhalation risk.[4]
-
Allow the sealed container of the peptide to equilibrate to room temperature before opening to prevent condensation and moisture absorption, which can degrade the peptide.[5][6][7]
-
Use a dedicated, clean spatula and weighing paper for the peptide.
-
-
Dissolving :
-
When dissolving the peptide, add the solvent to the peptide slowly.
-
If the solubility is unknown, start with a small amount of peptide.
-
For peptides with cysteine, methionine, or tryptophan, use oxygen-free buffers to prevent oxidation.[6]
-
-
General Conduct :
-
Avoid direct contact with the peptide.[8]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
2.2. Storage
-
Lyophilized Peptide : Store in a cool, dry, and dark place. For long-term storage, -20°C or colder is recommended.[5][7] Keep the container tightly sealed.
-
Peptide in Solution : For short-term storage, a refrigerated temperature of 4°C is suitable. For long-term storage, it is recommended to aliquot the solution and store it at -20°C or colder to avoid repeated freeze-thaw cycles.[5][7]
Disposal Plan
All waste materials contaminated with CHBP must be disposed of as chemical waste in accordance with institutional and local regulations.[1][8]
-
Solid Waste :
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Unused peptide solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour peptide solutions down the drain.[8]
-
-
Container Disposal :
-
Empty peptide containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for chemical containers.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling CHBP from receipt to disposal, incorporating key safety checkpoints.
Caption: Workflow for the safe handling of CHBP.
References
- 1. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. midwestpeptide.com [midwestpeptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
